molecular formula C12H14N2O B13260201 N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Cat. No.: B13260201
M. Wt: 202.25 g/mol
InChI Key: QUKFIAVLSJJBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-methylpyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3

InChI Key

QUKFIAVLSJJBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)C2=CC=CO2

Origin of Product

United States

Foundational & Exploratory

Mechanism of action for furan-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Kinase Inhibition and Microtubule Destabilization[1]

Executive Summary

Furan-pyridine derivatives—encompassing both fused systems (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) and linked hybrid scaffolds—represent a privileged class of pharmacophores in modern drug discovery.[1][2][3][4][5] Their planar heteroaromatic architecture allows for precise intercalation into the ATP-binding pockets of protein kinases and the colchicine-binding site of tubulin.[1] This guide dissects the molecular mechanisms by which these derivatives exert potent anticancer and anti-angiogenic effects, specifically targeting VEGFR-2 , CDK2 , and Tubulin polymerization .[1]

Chemical Architecture & Pharmacophoric Significance

The efficacy of furan-pyridine derivatives stems from their ability to mimic the purine ring system found in ATP.[1]

  • The Pyridine Ring: Acts as a hydrogen bond acceptor/donor scaffold, essential for interacting with the "hinge region" of kinase domains (e.g., Leu83 in CDK2).[1]

  • The Furan Ring: Provides lipophilicity and electron density for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Trp) within the hydrophobic back-pocket of enzymes.[1]
  • Structural Rigidity: The fused or biaryl nature limits conformational entropy, reducing the energy penalty upon binding to the active site.

Primary Mechanism: ATP-Competitive Kinase Inhibition[1]
Target A: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Angiogenesis is driven by the VEGF/VEGFR-2 signaling axis.[1] Furan-pyridine derivatives function as Type I or Type II inhibitors, competing directly with ATP.[1]

  • Binding Mode:

    • Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Cys919 (in VEGFR-2).[1]

    • Gatekeeper Interaction: Substituents at the furan 2-position often extend into the hydrophobic pocket controlled by the gatekeeper residue (Val916 ), conferring selectivity.[1]

    • DFG Motif: Type II inhibitors stabilize the inactive DFG-out conformation by interacting with Glu885 and Asp1046 .[1]

Target B: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 regulates the G1/S phase transition.[1] Furo[2,3-b]pyridine derivatives have demonstrated IC


 values as low as 0.24 µM  against CDK2/Cyclin A2.[1]
  • Binding Mode:

    • The heterocyclic core mimics the adenine of ATP.[1]

    • Leu83 Interaction: A critical bidentate hydrogen bond is formed between the inhibitor and the backbone of Leu83.[1]

    • Lys33 Salt Bridge: Acidic substituents on the furan ring can interact with the catalytic Lys33, locking the enzyme in an inactive state.

Visualization: VEGF/VEGFR-2 Signaling Cascade

The following diagram illustrates the downstream effects of VEGFR-2 inhibition by furan-pyridine derivatives.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Inhibitor Furan-Pyridine Derivative Inhibitor->VEGFR2 Inhibition (ATP Competition) AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Cell Migration) mTOR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Furan-pyridine derivatives block VEGFR-2 autophosphorylation, halting downstream PI3K/Akt and RAF/MEK cascades essential for tumor angiogenesis.[1]

Secondary Mechanism: Tubulin Polymerization Inhibition

Certain furan-pyridine hybrids (specifically linked systems) bind to the colchicine site of tubulin, preventing microtubule assembly.[1]

  • Mechanism: The biaryl structure mimics the pharmacophore of combretastatin A-4.[1]

  • Effect: Disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase , followed by apoptosis (indicated by increased Bax/Bcl-2 ratio).[1]

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following data consolidates findings from recent high-impact studies on furopyridine derivatives.

Compound ClassTargetKey Substituent (R)IC

/ Activity
Mechanism Note
Furo[2,3-b]pyridine CDK2/Cyclin A23,5-diamino substitution0.24 µM H-bonds with Leu83; > potency than Roscovitine [2][6].[1]
Furo[3,2-c]pyridine VEGFR-24-amino-benzamide57.1 nM Type II binding; stabilizes DFG-out conformation [5].[1]
Furan-2-yl-pyridine Tubulin3,4,5-trimethoxyphenyl2.96 µM G2/M Arrest; Colchicine site binder [4].[1]
Pyridyl-Furan PfPI4KIIIBImidazopyrazine linkerLow nM Blocks protein trafficking in P. falciparum [7].[1]
Detailed Experimental Protocols

To validate the mechanism of action for a novel furan-pyridine derivative, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: Directly measures the amount of ADP produced during the kinase reaction, quantifying inhibition.[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant VEGFR-2 or CDK2 (0.2 ng/µL) in Kinase Buffer.

  • Compound Treatment:

    • Dissolve furan-pyridine derivative in 100% DMSO.

    • Perform 3-fold serial dilutions (10 µM to 0.1 nM).[1]

    • Add 1 µL of compound to 4 µL of Enzyme Mix in a 384-well white plate. Incubate 15 min at RT (allows pre-equilibration with the active site).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) substrate).[1]

  • Incubation: Incubate for 60 min at RT .

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).[1]

  • Validation: Z-factor must be > 0.[1]5. Positive control: Sorafenib (VEGFR) or Roscovitine (CDK2).[1]

Protocol B: Molecular Docking Workflow (Computational Validation)

Rationale: Predicts binding orientation and energy to support wet-lab data.[1]

  • Protein Prep: Retrieve PDB structures (e.g., 6DUK for EGFR/VEGFR or 1DI8 for CDK2).[1] Remove water molecules; add polar hydrogens using AutoDock Tools.[1]

  • Ligand Prep: Minimize energy of the furan-pyridine derivative using MM2 force field.

  • Grid Generation: Center grid box on the co-crystallized ligand (hinge region).[1] Dimensions: 40x40x40 Å.[1]

  • Docking: Run AutoDock Vina with exhaustiveness = 8.

  • Analysis: Select pose with the lowest binding affinity (kcal/mol).[1]

    • Success Criteria: Presence of H-bond with hinge residues (e.g., Cys919, Leu83) and

      
      -stacking with gatekeeper residues.[1]
      
Visualization: Experimental Validation Workflow

Experimental_Workflow Synthesis 1. Synthesis (Furan-Pyridine Scaffold) Docking 2. In Silico Docking (PDB: 6DUK / 1DI8) Synthesis->Docking Design KinaseAssay 3. In Vitro Kinase Assay (ADP-Glo / IC50) Docking->KinaseAssay High Score Select CellAssay 4. Cell Viability (MTT / G2-M Arrest) KinaseAssay->CellAssay IC50 < 100nM Validation 5. Lead Candidate Validation CellAssay->Validation Selectivity

Caption: Integrated workflow for validating furan-pyridine MoA, moving from computational prediction to biological confirmation.

References
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer . MDPI. Link[1]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors . MDPI. Link[1]

  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines . BenchChem.[1][5] Link

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity . NCBI/PMC.[1] Link

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity . ACS/PMC.[1] Link

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives . CNCB. Link[1]

  • A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion . ACS Publications.[1] Link[1]

Sources

An In-depth Technical Guide on the Solubility and Stability of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is fraught with challenges. Among the most critical early-stage hurdles are the characterization of its fundamental physicochemical properties, primarily solubility and stability. These parameters are not merely data points; they are determinants of a compound's druggability, influencing everything from formulation strategies to in vivo efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine, a molecule of interest with distinct structural motifs that suggest a unique physicochemical profile. By synthesizing established analytical principles with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this and similar compounds.

Molecular Profile and Predicted Physicochemical Characteristics

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is a heterocyclic compound featuring a furan ring linked via an ethylamine bridge to a 2-methylpyridine core. Understanding the interplay of these structural components is key to predicting its behavior.

  • Pyridine Moiety: The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, generally imparts aqueous solubility due to its polarity and the ability of the nitrogen to act as a hydrogen bond acceptor.[1][2] The basicity of the pyridine nitrogen (pKa of the conjugate acid is typically around 5.2) suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a protonated, positively charged pyridinium ion.[3]

  • Furan Moiety: The five-membered furan ring is an aromatic heterocycle containing an oxygen atom. While the oxygen can participate in hydrogen bonding, the overall contribution of the furan ring to aqueous solubility is less pronounced than that of pyridine. A significant consideration for the furan moiety is its potential instability. Furans can be susceptible to degradation under acidic conditions, which may involve ring-opening reactions.[4][5][6] The stability of the furan ring can be influenced by its substituents.[7]

  • Ethylamine Linker and Methyl Group: The ethylamine linker provides rotational flexibility and contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. The methyl group on the pyridine ring is a small lipophilic substituent that may slightly decrease aqueous solubility.

Predicted Solubility Profile: Based on its structure, N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is anticipated to be a weakly basic compound with moderate aqueous solubility. Its solubility is expected to be highly dependent on pH, increasing significantly at pH values below its pKa. In organic solvents, its solubility will likely vary based on the solvent's polarity.

Predicted Stability Profile: The primary stability concern for this molecule is the integrity of the furan ring, especially in acidic environments.[5][8] The pyridine ring is generally stable but can be susceptible to oxidation.[1] The ethylamine linker could also be a site for oxidative degradation.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is critical for its development. Both thermodynamic and kinetic solubility should be assessed.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method, though labor-intensive, remains the gold standard for its determination.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

    • Ensure a solid excess is visible in each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting:

    • Calculate the solubility in mg/mL or µg/mL for each solvent system.

Causality Behind Experimental Choices:

  • Multiple pH Buffers: Assessing solubility across a pH range is crucial for predicting the compound's behavior in the gastrointestinal tract and for developing parenteral formulations.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

  • Equilibration Time: Ensuring the system reaches equilibrium is fundamental to measuring true thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) into an aqueous buffer. This is a higher-throughput method often used in early discovery.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis DMSO_Stock Prepare 10 mM DMSO Stock Dispense Dispense Stock into Aqueous Buffer (e.g., PBS) DMSO_Stock->Dispense 1-2 µL Incubate Incubate (e.g., 2h at RT) Dispense->Incubate Filter Filter to Remove Precipitate Incubate->Filter Analyze Analyze Supernatant (e.g., HPLC, Nephelometry) Filter->Analyze Quantify Quantify Concentration Analyze->Quantify

Caption: Kinetic Solubility Assessment Workflow.

In-depth Stability Evaluation: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a set duration. Also, expose a solution of the compound to the same temperature.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration. Run a dark control in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (typically with a photodiode array [PDA] detector and a mass spectrometer [MS]).

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize major degradation products using MS and potentially NMR.

    • Determine the peak purity of the parent compound in the presence of its degradants.

Forced Degradation Workflow Diagram:

G cluster_conditions Stress Conditions Start N-[1-(Furan-2-yl)ethyl]-2- methylpyridin-3-amine (Stock Solution & Solid) Acid Acidic (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 80°C, Solid/Solution) Start->Thermal Photolytic Photolytic (UV/Vis Light) Start->Photolytic Analysis Stability-Indicating HPLC-MS Analysis (Assay, Purity, Mass Balance) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Pathways Characterize Degradants Develop Stability-Indicating Method Analysis->Outcome

Caption: Forced Degradation Study Workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Thermodynamic Solubility of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine at 25 °C

Solvent SystempHSolubility (µg/mL)
0.1 M HCl1.0[Insert Experimental Data]
Acetate Buffer4.5[Insert Experimental Data]
Phosphate Buffer6.8[Insert Experimental Data]
Phosphate Buffered Saline (PBS)7.4[Insert Experimental Data]
Borate Buffer9.0[Insert Experimental Data]
Water~7.0[Insert Experimental Data]
EthanolN/A[Insert Experimental Data]
DMSON/A[Insert Experimental Data]

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant m/z
0.1 M HCl, 60 °C24 h[Data][Data][Data]
0.1 M NaOH, 60 °C24 h[Data][Data][Data]
3% H₂O₂, RT24 h[Data][Data][Data]
80 °C (Solid)48 h[Data][Data][Data]
Photolytic (UV/Vis)24 h[Data][Data][Data]

Conclusion and Forward-Looking Strategy

The systematic evaluation of the solubility and stability of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine, as outlined in this guide, will provide a robust dataset to inform its progression in the drug development pipeline. The anticipated pH-dependent solubility will guide formulation strategies, while the forced degradation studies will illuminate potential liabilities and inform handling and storage conditions. The insights gained from these foundational studies are indispensable for making informed decisions, mitigating risks, and ultimately, accelerating the development of this promising chemical entity.

References

  • Filo. (2025, April 8). Explain why the stabilities of furan, pyrrole and thiophene are different.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Ananikov Laboratory. (2024, October 29). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • ResearchGate. General scheme of the study of furan stability.
  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives.
  • Organic & Biomolecular Chemistry. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation.
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Benchchem. An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
  • chemeurope.com. Pyridine.

Sources

Computational Characterization of Furan-Pyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan-pyridine motif represents a critical pharmacophore in medicinal chemistry and a tunable building block in organic electronics. The juxtaposition of the electron-rich furan ring (five-membered,


-excessive) with the electron-deficient pyridine ring (six-membered, 

-deficient) creates a unique "push-pull" electronic environment.

This guide provides a rigorous, self-validating computational framework for analyzing these systems. Unlike generic DFT tutorials, this document addresses the specific pathologies of heteroaryl-heteroaryl bonds: low rotational barriers, dispersion-dominated stacking, and charge-transfer excitations that often fail with standard functionals.

Theoretical Framework & Model Selection

The "Dispersion" Imperative

Standard hybrid functionals (e.g., B3LYP) fail to capture the long-range electron correlation responsible for London dispersion forces. In furan-pyridine systems, where


-stacking governs drug-receptor binding and solid-state packing, neglecting dispersion leads to qualitative errors in conformational minima.
  • Recommendation: Use

    
    B97X-D  or B3LYP-D3(BJ) .
    
  • Causality:

    
    B97X-D includes both long-range corrections (for charge transfer) and empirical dispersion terms, ensuring that the shallow energy wells of twisted conformers are accurately located.
    
Basis Set Hierarchy

To balance computational cost with the need to describe diffuse electron density on the furan oxygen and pyridine nitrogen lone pairs:

Calculation StageRecommended Basis SetRationale
Geometry Optimization 6-31+G(d,p) or def2-SVPDiffuse functions (+) are mandatory to describe the lone pair spatial extent.
Single Point Energy def2-TZVPTriple-

quality minimizes basis set superposition error (BSSE).
NMR Prediction cc-pVTZCorrelation-consistent sets are required for accurate magnetic shielding tensors.

Conformational Landscape Analysis

The bond connecting the furan and pyridine rings exhibits restricted rotation. Identifying the global minimum between the planar


-cis and 

-trans forms, and the twisted atropisomeric states, is the first critical step.
The N···O Interaction

In 2-(2-furyl)pyridine, a competition exists between:

  • Dipole-Dipole Repulsion: Between the furan oxygen and pyridine nitrogen.

  • Conjugation: Favoring planarity.

  • Steric Hindrance: Favoring a twisted dihedral (

    
    ).
    
Workflow: Relaxed Potential Energy Surface (PES) Scan

Do not rely on a single optimization. You must scan the dihedral angle connecting the rings.

Protocol:

  • Define the dihedral angle

    
    (N-C-C-O).
    
  • Scan from

    
     to 
    
    
    
    in
    
    
    increments.
  • Level: opt=modredundant using

    
    B97X-D/6-31G(d).
    
Visualization: Conformational Search Logic

The following diagram illustrates the decision matrix for validating conformational minima.

ConformationWorkflow Start Input Structure (2D Sketch) Scan Relaxed PES Scan (0-360 deg) Start->Scan Identify Identify Local Minima (Low Energy Wells) Scan->Identify Opt Full Optimization (No Constraints) Identify->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Transition Isolate TS (1 Imag Freq) Decision->Transition Yes Final Boltzmann Population Analysis Decision->Final No (Minima) Transition->Final

Figure 1: Automated workflow for identifying stable conformers and rotational barriers in biaryl systems.

Electronic Structure & Reactivity

For drug development, understanding where the molecule will be metabolized (P450 oxidation) or where it will bind is derived from the Frontier Molecular Orbitals (FMO).

HOMO-LUMO Mapping

In furan-pyridine systems, the HOMO is typically localized on the electron-rich furan ring (susceptible to electrophilic attack/oxidation), while the LUMO resides on the pyridine ring (susceptible to nucleophilic attack).

Reactivity Descriptors (Fukui Functions)

To predict site-selectivity without running full reaction paths, calculate Condensed Fukui Indices (


 for electrophilic attack, 

for nucleophilic attack).

Protocol:

  • Calculate Neutral Charge (

    
    ) at optimized geometry.
    
  • Calculate Cation Charge (

    
    ) (Vertical ionization).
    
  • Calculate Anion Charge (

    
    ) (Vertical electron affinity).
    
  • 
     (Site of metabolic oxidation).
    

Spectroscopic Validation (TD-DFT)[1]

Predicting UV-Vis absorption is the standard method for validating the electronic structure against experimental data.

The Charge-Transfer Pitfall

Furan-pyridine derivatives often exhibit intramolecular charge transfer (ICT). Standard functionals (B3LYP) underestimate the excitation energy of CT states (ghost states).

Self-Validating Rule:

  • If the excitation involves spatial separation of hole and electron (Furan

    
     Pyridine), you must  use a range-separated hybrid functional like CAM-B3LYP  or LC-
    
    
    
    PBE
    .
  • Solvation effects (PCM or SMD model) are non-negotiable for polar heterocycles.

Visualization: Excited State Strategy

TDDFT_Logic Input Optimized Ground State (S0) Classify Transition Type? Input->Classify Local Local (pi->pi*) Classify->Local Valence CT Charge Transfer Classify->CT Spatial Sep. Func1 PBE0 or B3LYP (High Accuracy) Local->Func1 Func2 CAM-B3LYP (Long Range Corr.) CT->Func2 Solv Apply SMD Solvation (Match Experiment) Func1->Solv Func2->Solv Output Generate UV-Vis Spectrum Solv->Output

Figure 2: Decision tree for selecting Time-Dependent DFT functionals based on electronic transition character.

Experimental Protocol Summary

To ensure reproducibility, the following parameters should be used in your input files (e.g., Gaussian, ORCA, Q-Chem).

Table 1: Standardized Computational Parameters
ParameterSettingNotes
Functional

B97X-D
Handles dispersion & long-range interactions.
Grid Quality Ultrafine (99,590)Critical for resolving low-frequency torsional modes.
Convergence SCF=TightRequired for heteroaromatic systems with flat PES.
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating

.
Frequency Check Temperature = 298.15KEnsure zero imaginary frequencies for minima.
Step-by-Step Workflow for Drug Discovery
  • Conformational Scan: Run opt=modredundant on the inter-ring bond.

  • Filter: Select structures within 5 kcal/mol of the global minimum.

  • Optimization: Re-optimize top conformers with def2-TZVP and SMD solvation.

  • Property Calculation: Compute Electrostatic Potential (ESP) map to identify H-bond acceptors (Pyridine N) and hydrophobic patches (Furan rings).

References

  • Sahu, H., & Rao, A. (2015). Structure and optoelectronic properties of helical pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers. Physical Chemistry Chemical Physics, 17, 2078-2087.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.

The Furan Scaffold: A Privileged Motif in the Exploration of Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of the Furan Ring in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry.[1] Its deceptively simple structure belies a chemical versatility that has allowed it to become a "privileged scaffold" in drug design.[1] Furan and its derivatives are not only found in numerous natural products with potent biological activities but are also integral components of a wide array of synthetic therapeutic agents.[2][3][4] The unique electronic properties of the furan ring, including its electron-rich nature and ability to participate in hydrogen bonding and π–π stacking, contribute to its capacity to interact with a diverse range of biological targets.[5][6] Furthermore, the furan moiety can act as a bioisostere for other aromatic systems, such as phenyl rings, which can lead to improved metabolic stability and enhanced drug-receptor interactions.[2]

This technical guide provides a comprehensive overview of the diverse biological activities of novel furan-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and explore the molecular mechanisms through which they exert their effects. Crucially, this guide is designed to be a practical resource, offering detailed, self-validating experimental protocols for the evaluation of these biological activities in a laboratory setting.

Anticancer Activity of Furan Derivatives: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to the extensive investigation of furan-containing compounds, which have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[7][8] The furan scaffold has been incorporated into diverse chemical structures, from chalcones to more complex heterocyclic systems, to generate potent anticancer candidates.[7][9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[2] Key SAR observations include:

  • Substitutions at the C2 and C5 positions are often critical for modulating cytotoxic activity.[2]

  • Electron-withdrawing groups , such as a nitro group, can enhance the anticancer and antibacterial bioactivity of the furan ring.[2]

  • Fusion of the furan ring with other cyclic systems, such as in benzofurans, can significantly impact activity. For instance, certain benzofuran-substituted chalcone derivatives have shown high cytotoxic activity on human breast and lung cancer cell lines.[10]

  • The overall molecular conformation plays a crucial role. For example, in a series of 3,4-diarylfuranones, a restricted conformation was found to be a prerequisite for potent COX-2 inhibition, a target relevant in some cancers.[11]

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the in vitro anticancer activity of several illustrative furan derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran DerivativeCompound 26MCF-7 (Breast)0.057[12]
Benzofuran DerivativeCompound 36MCF-7 (Breast)0.051[12]
Furan-based Pyridine CarbohydrazideCompound 4MCF-7 (Breast)4.06[8][13]
Furan-based N-phenyl TriazinoneCompound 7MCF-7 (Breast)2.96[8][13]
Furan-type Phenylahistin DerivativeCompound 17pNCI-H460 (Lung)0.0029[14]
Silylated Furan-2(5H)-one DerivativeCompound 3aHCT-116 (Colon)1.3[15]
Benzofuran Chalcone DerivativeCompound 2A549 (Lung)3.23[10]
Benzofuran Chalcone DerivativeCompound 4MDA-MB-231 (Breast)2.12[10]
Furo[2,3-d]pyrimidine DerivativeCompound 7bA549 (Lung)6.66[16]
Nitrofuran-Isatin HybridIsatin hybrid 3HCT 116 (Colon)1.62[17]
Mechanisms of Anticancer Action

Furan-containing compounds exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways and the induction of programmed cell death (apoptosis).

One of the critical pathways often implicated is the PI3K/Akt/mTOR signaling cascade , which plays a central role in cell survival, proliferation, and metabolism.[12] Aberrant activation of this pathway is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and the induction of mitochondrial-mediated apoptosis in breast cancer cells.[12]

PI3K_Akt_mTOR_Pathway

Another key mechanism is the induction of apoptosis . Furan derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8][10][18] This can involve the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[8] Furthermore, some furan compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[8][12]

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Determine the optimal seeding density to ensure cells are in the logarithmic growth phase at the time of the assay. A typical starting point is 1 x 10^4 to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel furan-containing compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include the following controls on each plate:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.

      • Blank Control: Wells containing medium only (for background absorbance subtraction).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium containing the compound.

    • Prepare a 0.5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 100 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity of Furan Derivatives: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furan-containing compounds have a long history as antimicrobial agents, with nitrofurantoin being a classic example used in the treatment of urinary tract infections.[2] Modern research continues to explore the furan scaffold for the development of new antibacterial and antifungal drugs.[9]

Structure-Activity Relationship (SAR) in Antimicrobial Furans

The antimicrobial activity of furan derivatives is influenced by their chemical structure:

  • The Nitro Group: The presence of a 5-nitro group is a common feature in many antimicrobial furan derivatives and is often crucial for their activity.[2]

  • Substituents on the Furan Ring: The addition of various substituents can modulate the antimicrobial spectrum and potency. For instance, the incorporation of thiazolidinone and pyrimidine scaffolds onto a furan base has yielded compounds with significant antibacterial and antifungal properties.

  • Lipophilicity: The lipophilicity of the molecule, which can be modified by adding aromatic moieties, can influence its ability to penetrate microbial cell membranes.[19]

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The following table presents the MIC values for selected furan derivatives against various microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Furan-based Pyrimidine-ThiazolidinoneCompound 8kEscherichia coli12.5
Furan-based Pyrimidine-ThiazolidinoneCompound 8dAspergillus niger100
Furan-derived ChalconeCompound 2aStaphylococcus aureus256[9]
Furan-derived ChalconeCompound 2cEscherichia coli512[9]
Carbamothioyl-Furan-2-CarboxamideCompound 4fBacillus cereus230[19]
Carbamothioyl-Furan-2-CarboxamideCompound 4aAspergillus niger120.7[19]

Experimental Protocol: Determining Antimicrobial Susceptibility by Agar Well Diffusion

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Methodology
  • Preparation of Inoculum:

    • From a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), inoculate a tube of sterile nutrient broth.

    • Incubate the broth at the optimal temperature for the microorganism (typically 37°C for bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, dip it into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.

  • Preparation of Wells:

    • Using a sterile cork borer (typically 6-8 mm in diameter), create equidistant wells in the inoculated agar plate.

  • Application of Test Compounds:

    • Prepare solutions of the novel furan-containing compounds at a known concentration in a suitable solvent.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

    • Include the following controls:

      • Positive Control: A known antibiotic (e.g., gentamicin).

      • Negative Control: The solvent used to dissolve the test compounds.

  • Incubation:

    • Allow the plates to stand for a short period to allow for the diffusion of the compounds into the agar.

    • Invert the plates and incubate them at the optimal temperature for the microorganism for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition (the clear area around the well where no microbial growth is visible) in millimeters (mm).

Data Interpretation

A larger diameter of the zone of inhibition corresponds to a higher antimicrobial activity of the test compound. The results are typically compared to those of the positive control. This method is primarily qualitative but provides a good indication of which compounds warrant further quantitative testing, such as MIC determination.

Agar_Well_Diffusion_Workflow

Anti-inflammatory Activity of Furan Derivatives: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins.[21] The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery, and the furanone ring is a feature of some of these inhibitors, such as the withdrawn drug rofecoxib.[2]

Furanones as Selective COX-2 Inhibitors

Several furanone derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Analysis of COX-2 Inhibition

The following table provides examples of the COX-2 inhibitory activity of furan-containing compounds.

Compound ClassSpecific DerivativeCOX-2 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Tetrasubstituted FuranoneDFU41 nM>1000[21]
5-Aryl-3(2H)furanoneMethyl sulfone derivative 280.06 µM>1667[11]
NaphthofuranoneDerivative 300.329 µM>1519[11]
Pyridazinone from FuranoneCompound 5b0.04 µM-[22]

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening novel furan compounds for their ability to inhibit human recombinant COX-2. The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test furan compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the provided assay buffer to achieve a range of concentrations.

    • Thaw the human recombinant COX-2 enzyme on ice and dilute it to the working concentration with the assay buffer.

  • Assay Procedure:

    • In a 96-well white opaque plate, add the assay buffer, the diluted COX-2 enzyme, and the test compound or vehicle control.

    • Include a positive control inhibitor (e.g., celecoxib).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a detection solution containing arachidonic acid (the substrate), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

    • Initiate the enzymatic reaction by adding the detection solution to each well.

    • Incubate the plate at 37°C for 10-20 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of approximately 590 nm.

Data Analysis and Interpretation
  • Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (100% enzyme activity).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion: The Enduring Potential of the Furan Scaffold

The furan ring continues to be a remarkably fruitful scaffold in the discovery of novel biologically active compounds. Its versatility allows for the synthesis of diverse libraries of derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This guide has provided an in-depth overview of these activities, supported by quantitative data and detailed, self-validating experimental protocols. By understanding the structure-activity relationships, elucidating the mechanisms of action, and employing robust in vitro assays, researchers can continue to unlock the full therapeutic potential of furan-containing compounds in the ongoing quest for new and more effective medicines.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 13, 2026, from [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry, 24(12), 2737-2753. [Link]

  • MIC Values [mg/ml] of Compounds 1 – 10 against Five Bacteria and Three Fungi. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 28(25), 8201. [Link]

  • Desai, N. C., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Indian Journal of Pharmaceutical Sciences, 84(4), 829-838. [Link]

  • Al-Abdullah, E. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 121(1), 105-117. [Link]

  • Rehman, A. U., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4608. [Link]

  • Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells. (2019, May 12). National Institutes of Health. [Link]

  • Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. (2025, December 18). ResearchGate. [Link]

  • Furan Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences, 6(1), 1-10. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Al-Abdullah, E. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021, May 6). Taylor & Francis Online. [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020, October 23). Future Science. [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021, October 25). MDPI. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

  • pharmacological activity of furan derivatives: a review. (2023, November 16). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. (n.d.). Bursa Uludağ Üniversitesi. Retrieved February 13, 2026, from [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Dovepress. Retrieved February 13, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025, September 4). ResearchGate. [Link]

  • PI3K/AKT Signaling Pathway: New Strategies for Treating Atherosclerosis with Plant-Derived Compounds. (2026, February 9). Frontiers. [Link]

  • Potential Involvement of PI3K/AKT Signaling Pathway in the Protective Effects of Rhinacanthus nasutus Against Diabetic Nephropathy-Induced Oxidative Stress. (2026, February 14). MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine presents a compelling case for exploration, wedding the well-documented pharmacophoric attributes of the furan ring with the versatile and biologically significant aminopyridine motif.[1][2][3][4][5][6][7] While direct literature on this specific entity is nascent, its structural components suggest a rich potential for therapeutic intervention across various disease modalities. Furan derivatives are integral to a multitude of bioactive compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Similarly, the aminopyridine scaffold is a key feature in numerous approved drugs, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets and its favorable pharmacokinetic profiles.[5][6][7]

This guide is conceived for the discerning researcher, scientist, and drug development professional. It is not merely a collection of protocols but a strategic framework for the systematic investigation of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine. We will traverse its synthesis, postulate its potential mechanisms of action, and provide robust, field-tested methodologies for its comprehensive biological evaluation. Our approach is grounded in established principles of medicinal chemistry, offering a scientifically rigorous pathway to unlock the therapeutic promise of this novel chemical entity.

Section 1: The Molecule in Focus - A Structural and Physicochemical Perspective

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is a chiral molecule that combines a furan ring, a common five-membered aromatic heterocycle, with a 2-methyl-3-aminopyridine core. The furan ring often serves as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability and receptor interactions.[1] The aminopyridine portion provides a basic nitrogen center, which can be crucial for solubility and salt formation, as well as a hydrogen bond donor-acceptor system for target binding.[5]

Table 1: Predicted Physicochemical Properties of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC12H14N2OFundamental for characterization and dosing calculations.
Molecular Weight202.25 g/mol Falls within the "rule of five" for good oral bioavailability.
LogP (octanol/water)~2.5Suggests good membrane permeability and potential for oral absorption.
pKa (most basic)~5.8 (pyridinium ion)Influences solubility and absorption in the gastrointestinal tract.
Hydrogen Bond Donors1Contributes to target binding affinity.
Hydrogen Bond Acceptors3 (N in pyridine, N in amine, O in furan)Enhances potential for specific interactions with biological targets.
Rotatable Bonds2Provides conformational flexibility for optimal target engagement.

Note: These values are estimations based on computational models and may vary from experimentally determined values.

Section 2: Postulated Biological Activity and Therapeutic Hypotheses

The amalgamation of the furan and aminopyridine moieties suggests several plausible avenues for biological activity. Given the prevalence of these scaffolds in kinase inhibitors, a primary hypothesis is that N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine could function as a modulator of protein kinase activity.[8] Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding pocket of the enzyme.

Hypothetical Mechanism of Action: Kinase Inhibition

We postulate that the aminopyridine core could form key hydrogen bonds with the hinge region of a kinase's ATP-binding site, a common binding motif for this class of inhibitors. The furan ring and the ethyl substituent would then project into the hydrophobic regions of the active site, contributing to binding affinity and selectivity.

Hypothetical Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine Hinge Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Gatekeeper Gatekeeper Residue Aminopyridine Aminopyridine Core Aminopyridine->Hinge H-Bonding Furan Furan Moiety Furan->Hydrophobic_Pocket_1 Hydrophobic Interaction Ethyl Ethyl Group Ethyl->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Postulated binding mode within a kinase active site.

Beyond kinase inhibition, the structural motifs present in N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine suggest potential applications in other therapeutic areas, such as:

  • Antimicrobial Agents: The furan ring is a component of nitrofurantoin, an established antibiotic.[1][4]

  • Anti-inflammatory Agents: Some furan-containing compounds act as inhibitors of inflammatory enzymes like COX.[4]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold, a related saturated heterocycle, is prevalent in many CNS-active drugs.[9]

Section 3: Synthetic Protocol

The synthesis of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine can be approached through a reductive amination pathway, a robust and widely used transformation in medicinal chemistry.

Synthetic Workflow Reactant1 2-Methyl-3-aminopyridine Intermediate Imine Intermediate (in situ) Reactant1->Intermediate Reactant2 2-Acetylfuran Reactant2->Intermediate Product N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine Intermediate->Product Reductive Amination (e.g., NaBH(OAc)3)

Caption: Proposed synthetic workflow via reductive amination.

Protocol 3.1: Synthesis via Reductive Amination

This protocol outlines the synthesis of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine from commercially available starting materials.

Materials:

  • 2-Methyl-3-aminopyridine

  • 2-Acetylfuran

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-methyl-3-aminopyridine (1.0 eq) in dichloroethane, add 2-acetylfuran (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 4: In Vitro Biological Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the biological activity of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine. The following protocols provide a framework for assessing its potential as a kinase inhibitor and its general cytotoxicity.

Protocol 4.1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a panel of protein kinases. A variety of assay formats are available, including radiometric and fluorescence-based methods.[10][11][12][13]

Materials:

  • Recombinant protein kinases of interest

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • Microplates (e.g., 96- or 384-well)

  • Detection reagents (e.g., ³²P-ATP for radiometric assays, or specific antibodies for fluorescence-based assays)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a microplate, add the assay buffer, the kinase, and the specific substrate.

  • Add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubate the mixture for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase to ensure accurate IC50 determination.[11]

  • Incubate the reaction at the optimal temperature (typically 30°C or 37°C) for a predetermined time.

  • Terminate the reaction (e.g., by adding a stop solution).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Kinase Inhibition Assay Workflow Prepare_Reagents Prepare Kinase, Substrate, and Compound Dilutions Dispense Dispense Reagents into Microplate Prepare_Reagents->Dispense Pre_Incubate Pre-incubate Compound with Kinase Dispense->Pre_Incubate Initiate_Reaction Initiate with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Phosphorylation Signal Terminate_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 4.2: Cytotoxicity Assessment in Human Cell Lines

It is essential to assess the general cytotoxicity of a new compound to distinguish between targeted therapeutic effects and non-specific toxicity.[14][15][16][17][18] The MTT assay is a common colorimetric method for this purpose.[14][16]

Materials:

  • Human cell line(s) of interest (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Section 5: Preliminary Pharmacokinetic Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical in drug discovery.[19][20][21][22] Computational tools and simple in vitro assays can provide initial insights.

Table 2: Recommended In Vitro ADME Assays

AssayPurposeMethodology
Aqueous Solubility To determine the solubility of the compound in a physiologically relevant buffer.Measurement of the concentration of the compound in a saturated solution (e.g., by HPLC-UV).
LogD7.4 To assess the lipophilicity of the compound at physiological pH.Distribution of the compound between octanol and an aqueous buffer at pH 7.4.
Metabolic Stability To evaluate the susceptibility of the compound to metabolism by liver enzymes.Incubation of the compound with liver microsomes and measurement of the disappearance of the parent compound over time.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration to separate bound and unbound compound.
CYP450 Inhibition To assess the potential for drug-drug interactions.Incubation of the compound with specific cytochrome P450 enzymes and measurement of the inhibition of known substrate metabolism.

Computational tools can also predict these properties based on the compound's structure, providing a rapid and cost-effective initial screen.[19][20][21][22]

Conclusion: A Scaffold of Opportunity

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine represents a novel chemical entity with significant potential for medicinal chemistry exploration. Its design, which marries the favorable attributes of furan and aminopyridine scaffolds, provides a strong rationale for its investigation as a modulator of various biological targets, with a particular emphasis on protein kinases. The protocols and frameworks detailed in this guide offer a comprehensive, scientifically rigorous approach to synthesizing this compound and systematically evaluating its biological and pharmacokinetic properties. Through diligent application of these methodologies, researchers can effectively probe the therapeutic potential of this promising scaffold and contribute to the advancement of novel drug discovery programs.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. edoc.ub.uni-muenchen.de. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • The Role of Furan Derivatives in Modern Drug Discovery. acme-hardesty.com. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

  • Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis Online. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. intechopen.com. [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • Medicinal Uses of Pyridine Derivatives. Scribd. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). PMC. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. mdpi.com. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide. PMC. [Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. Kaohsiung Medical University. [Link]

  • 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]. PubChem. [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). synarchive.com. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journals. [Link]

  • reaction of furan derivatives with ammonia. jstage.jst.go.jp. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Scirp. [Link]

  • amine. PubChem. [Link]

Sources

Application Note: Selective Reductive Amination of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the experimental protocol for the reductive amination of furan-based carbonyls (e.g., Furfural, 5-HMF) to their corresponding amines. Unlike robust aliphatic substrates, furan derivatives possess a "stability-reactivity paradox": they are highly reactive toward reduction but prone to acid-catalyzed ring opening and polymerization (humin formation).

This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its chemoselectivity for the iminium intermediate over the carbonyl substrate, minimizing side reactions. We also provide a secondary protocol for catalytic transfer hydrogenation for scale-up considerations.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight: The Selectivity Challenge

The success of this reaction hinges on the relative rates of reduction. In a "Direct Reductive Amination" (one-pot), the reducing agent must reduce the in situ generated iminium ion (


) significantly faster than it reduces the starting aldehyde/ketone (

).[1]
  • The Furan Pitfall: Standard reducing agents like Sodium Cyanoborohydride (

    
    ) often require pH 3–4 to activate the imine. However, furan rings are acid-sensitive; strong protic acids can trigger ring-opening and subsequent polymerization into insoluble dark tars (humins).
    
  • The Solution: STAB (

    
    ) operates effectively at weakly acidic pH (acetic acid), reducing the iminium species rapidly while leaving the furan ring and the carbonyl group largely untouched.
    
Diagram 1: Reaction Mechanism & Selectivity Pathways

G Start Furan Aldehyde (Furfural/5-HMF) Imine Iminium Ion (Intermediate) Start->Imine + Amine + AcOH (Catalyst) Alcohol Furfuryl Alcohol (Side Product) Start->Alcohol Direct Reduction (If reductant too strong) RingOpen Ring Opening/ Polymerization Start->RingOpen Strong Acid (pH < 4) Amine Amine (R-NH2) Product Target Amine Imine->Product Fast Reduction (STAB)

Caption: Kinetic selectivity of STAB favors the green pathway (Imine reduction) over red pathways (Direct carbonyl reduction or Acid degradation).

Critical Experimental Parameters

ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) or THF DCE is the classic solvent for STAB, offering optimal solubility. THF is a greener alternative but may require slightly longer reaction times. Avoid protic solvents (MeOH/EtOH) in one-pot STAB protocols as they react with the hydride.
Stoichiometry 1.3 – 1.5 equiv. (STAB)Slight excess ensures complete reduction of the imine. Large excesses are unnecessary and complicate workup.
pH Control Acetic Acid (1.0 – 2.0 equiv.) Essential for catalyzing imine formation. Do NOT use HCl or H2SO4; these will destroy the furan ring immediately.
Water Anhydrous Conditions While STAB is tolerant of trace moisture, water competes for the hydride and hydrolyzes the imine back to the aldehyde. Use molecular sieves if the amine is aqueous (e.g., methylamine solution).

Protocol A: The "Gold Standard" (STAB Method)

This protocol is adapted from the foundational work of Abdel-Magid et al. [1] and optimized for acid-sensitive furan substrates.

Materials
  • Substrate: Furfural or 5-HMF (1.0 mmol)

  • Amine: Primary or Secondary Amine (1.0 – 1.2 mmol)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 mmol)

  • Solvent: Anhydrous DCE or THF (5 mL)

  • Additive: Glacial Acetic Acid (1.0 mmol)

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve the Furan Aldehyde  (1.0 equiv) and Amine  (1.1 equiv) in anhydrous DCE.
      
    • Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. This allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

  • Reduction:

    • Cool the mixture to 0°C (ice bath). Note: Cooling is critical for furan derivatives to suppress exotherm-induced polymerization.

    • Add STAB (1.4 equiv) in one portion.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

  • In-Process Control (IPC):

    • Monitor via TLC or LC-MS.

    • Success Indicator: Disappearance of the aldehyde spot.

    • Warning Sign: If a new spot appears that is less polar than the amine but more polar than the aldehyde, check for Furfuryl Alcohol (direct reduction byproduct).

  • Quenching & Workup:

    • Quench by slowly adding saturated aqueous

      
        until gas evolution ceases. Caution: Do not use strong base (NaOH) immediately if the product is sensitive.
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with Brine. Dry over

      
      .
      
    • Concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography.

    • Tip: Pre-treat silica gel with 1% Triethylamine (TEA) to prevent the amine product from streaking or decomposing on acidic silica.

Protocol B: Stepwise Method (For Unstable Imines)

If the "One-Pot" method yields dialkylated byproducts (common with primary amines), use this stepwise approach.

  • Step 1: Dissolve Aldehyde and Amine in Methanol (MeOH). Stir for 2 hours to form the imine.

  • Step 2: Evaporate MeOH completely (vacuum). Reason: MeOH reacts with STAB.

  • Step 3: Redissolve the crude imine in DCE/THF.

  • Step 4: Add STAB and Acetic Acid as per Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of furan ring.Acid concentration is too high. Reduce AcOH or switch to a buffered system. Ensure temperature was controlled at 0°C during addition.
Low Yield / Furfuryl Alcohol Direct reduction of aldehyde.[2][3]The imine formation was too slow. Increase the "Pre-complexation" time (Step 1) or add molecular sieves to drive imine equilibrium.
Dialkylation (Tertiary Amine) Over-reaction of primary amine.The product amine is more nucleophilic than the starting amine. Switch to Protocol B (Stepwise) or use a large excess of the amine (5-10 equiv).
Incomplete Conversion Wet solvent.Water hydrolyzes the STAB. Ensure solvents are anhydrous.[4]
Diagram 2: Decision Tree for Protocol Selection

DecisionTree Start Start: Furan Substrate Q1 Is the Amine Primary or Secondary? Start->Q1 Q2 Is Dialkylation a risk? Q1->Q2 Primary Amine MethodA Use Protocol A (One-Pot STAB) Q1->MethodA Secondary Amine Q2->MethodA No (Steric bulk) MethodB Use Protocol B (Stepwise: Imine Isolation) Q2->MethodB Yes (High risk) MethodC Consider Catalytic H2 (Pd/C or Ir) Q2->MethodC Scale > 100g

Caption: Selection logic based on amine type and scale. Protocol A is preferred for most lab-scale applications.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[8] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium. Green Chemistry, 18, 476-486. (Context on furan ring hydrogenation risks).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amine-Catalyzed Reductive Amination. Organic Process Research & Development, 20(2), 140–177.

Sources

The Architecture of Efficiency: A Guide to One-Pot Synthesis of Furan-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

The furan scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional multi-step syntheses of these vital heterocyclic compounds are often plagued by issues of low overall yields, excessive waste generation, and significant time investment. In response, the field of synthetic organic chemistry has increasingly embraced one-pot methodologies, which streamline complex transformations into a single, efficient reaction vessel.[2] This guide provides an in-depth exploration of contemporary one-pot strategies for the synthesis of furan-containing heterocycles, offering researchers and drug development professionals a detailed playbook of robust protocols and the mechanistic rationale that underpins them.

Application Notes: Strategic Insights into One-Pot Furan Synthesis

One-pot syntheses are not merely about convenience; they represent a paradigm shift in synthetic strategy, demanding a nuanced understanding of reaction kinetics, catalyst compatibility, and orthogonal reactivity. The decision to employ a one-pot approach should be driven by the potential for significant gains in efficiency and sustainability.

The Power of Tandem and Domino Reactions

A significant advancement in one-pot synthesis is the use of tandem or domino reactions, where a single catalyst orchestrates a cascade of transformations. For instance, a copper(II) triflate-catalyzed process allows for a propargylation/cycloisomerization tandem reaction between 1,3-dicarbonyl compounds and propargylic alcohols or acetates.[3][4] This method is highly flexible and provides a rapid route to substituted furans.[3][4] The catalyst's dual role in promoting both the initial C-C bond formation and the subsequent cyclization is a key element of its efficacy.

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are the epitome of one-pot efficiency, assembling complex molecules from three or more starting materials in a single operation.[1][2] These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity.[1][2] A notable example is the synthesis of highly functionalized furans through the reaction of arylglyoxals, acetylacetone, and dialkyl phenols in the presence of a simple base like triethylamine.[2] The elegance of this approach lies in its operational simplicity and the high yields achieved without the need for complex catalysts.[2]

Leveraging Waste as a Catalyst: A Green Chemistry Approach

An innovative and environmentally conscious one-pot strategy involves the recycling of reaction byproducts as catalysts for subsequent steps. A tandem Wittig/conjugate reduction/Paal-Knorr reaction sequence for the synthesis of di- and trisubstituted furans exemplifies this principle.[5] In this process, the triphenylphosphine oxide generated in the Wittig reaction and the HCl formed during the reduction step are utilized to catalyze the subsequent reduction and furan synthesis, respectively.[5] This approach minimizes waste and aligns with the principles of green chemistry.[5]

Featured Protocols and Methodologies

The following protocols have been selected for their high efficiency, broad applicability, and mechanistic clarity. They serve as validated starting points for researchers looking to incorporate one-pot furan synthesis into their workflows.

Protocol 1: N-Bromosuccinimide-Catalyzed Synthesis of Highly Substituted Furans

This protocol details an efficient, metal-free method for synthesizing tetra-substituted furan derivatives.

Reaction Principle: This method is based on the reaction of but-2-ene-1,4-diones with acetoacetate esters, catalyzed by N-bromosuccinimide (NBS) in isopropanol. The reaction proceeds under mild and neutral conditions to afford high yields of the desired furan derivatives.[6]

Experimental Workflow:

start Combine but-2-ene-1,4-dione, acetoacetate ester, and NBS in i-PrOH reaction Heat mixture at 80-90 °C for 3-7 hours start->reaction workup Cool to room temperature and concentrate under vacuum reaction->workup purification Purify by column chromatography (silica gel, hexane/ethyl acetate) workup->purification product Obtain highly substituted furan purification->product

A general workflow for the NBS-catalyzed synthesis of furans.

Step-by-Step Protocol:

  • To a solution of the but-2-ene-1,4-dione (1.0 mmol) and the acetoacetate ester (1.2 mmol) in isopropanol (5 mL), add N-bromosuccinimide (0.1 mmol).

  • Heat the reaction mixture at 80–90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 3–7 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure furan derivative.

Quantitative Data Summary:

EntryBut-2-ene-1,4-dioneAcetoacetate EsterYield (%)Reference
11,4-Diphenylbut-2-ene-1,4-dioneEthyl acetoacetate92[6]
21,4-Bis(4-chlorophenyl)but-2-ene-1,4-dioneMethyl acetoacetate94[6]
31,4-Bis(4-methoxyphenyl)but-2-ene-1,4-dioneEthyl acetoacetate89[6]
41-Phenyl-4-(4-nitrophenyl)but-2-ene-1,4-dioneMethyl acetoacetate87[6]
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans

This protocol offers a versatile method for synthesizing a wide range of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides.[7]

Reaction Principle: The reaction proceeds via a palladium-catalyzed coupling of a 1,3-dicarbonyl compound with an alkenyl bromide, followed by an intramolecular cyclization to form the furan ring. A copper co-catalyst is used as an oxidant.[7]

Simplified Reaction Mechanism:

reactants 1,3-Dicarbonyl + Alkenyl Bromide oxidative_addition Oxidative Addition reactants->oxidative_addition transmetalation Enolate Formation & Transmetalation reactants->transmetalation pd_catalyst PdCl₂(CH₃CN)₂ pd_catalyst->oxidative_addition intermediate1 Alkenyl-Pd(II) Intermediate oxidative_addition->intermediate1 intermediate1->transmetalation base K₂CO₃ base->transmetalation intermediate2 Dicarbonyl-Pd(II) Intermediate transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination cyclization Intramolecular Cyclization reductive_elimination->cyclization product Functionalized Furan cyclization->product

A simplified catalytic cycle for palladium-catalyzed furan synthesis.

Step-by-Step Protocol:

  • In a reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), alkenyl bromide (1.0 mmol), PdCl₂(CH₃CN)₂ (0.01 mmol), K₂CO₃ (2.0 mmol), and CuCl₂ (0.05 mmol).

  • Add dioxane (4 mL) as the solvent.

  • Heat the mixture to 80 °C for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired functionalized furan.[7]

Quantitative Data Summary:

Entry1,3-DiketoneAlkenyl BromideYield (%)Reference
1Acetylacetone(2-Bromovinyl)benzene85[7]
2Dibenzoylmethane2-Bromo-1-phenylprop-1-ene78[7]
31,3-Cyclohexanedione1-Bromo-2-methylprop-1-ene92[7]
4Dimedone(2-Bromovinyl)benzene88[7]

Conclusion and Future Outlook

The one-pot synthesis of furan-containing heterocyclic compounds has emerged as a powerful and enabling strategy in modern organic synthesis. The continued development of novel catalytic systems, the expansion of multicomponent reaction manifolds, and the integration of green chemistry principles will undoubtedly lead to even more efficient and sustainable methods for accessing these valuable molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of one-pot reactions in their pursuit of new medicines and materials.

References

  • An efficient one-pot synthesis of highly substituted furans catalyzed by N-bromosuccinimide. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Mustafa, A. M., & Abdullah, R. (2024). One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. Retrieved February 13, 2024, from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. Retrieved February 13, 2024, from [Link]

  • Zhan, Z. P., Yu, J. L., & Liu, H. J. (2009). One-pot synthesis of substituted furans using Cu(OTf)2-catalyzed propargylation/cycloisomerization tandem reaction. Journal of Combinatorial Chemistry, 11(1), 103–109. [Link]

  • Chen, L., Du, Y., Zeng, X. P., Shi, T. D., Zhou, F., & Zhou, J. (2015). Successively Recycle Waste as Catalyst: A One-Pot Wittig/1,4-Reduction/Paal-Knorr Sequence for Modular Synthesis of Substituted Furans. Organic Letters, 17(6), 1557–1560. [Link]

  • Proposed reaction mechanism for the formation of furan-2(5H)-one 1. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. (2024). TÜBİTAK Academic Journals. Retrieved February 13, 2024, from [Link]

  • Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. (2025). MDPI. Retrieved February 13, 2024, from [Link]

  • An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. (2024). PMC. Retrieved February 13, 2024, from [Link]

  • One-pot synthesis of substituted furans using Cu(OTf)2-catalyzed propargylation/cycloisomerization tandem reaction. (n.d.). Scite.ai. Retrieved February 13, 2024, from [Link]

Sources

The Ascendance of Furan Derivatives: A Technical Guide to Their Application in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Ring, a Versatile and Sustainable Chemical Motif

In the relentless pursuit of novel materials with enhanced performance and a sustainable footprint, the scientific community is increasingly turning its attention to bio-derived chemical scaffolds. Among these, furan and its derivatives have emerged as exceptionally promising building blocks.[1][2][3] These five-membered heterocyclic compounds, readily obtainable from renewable biomass sources like agricultural waste, are not only environmentally benign alternatives to their petrochemical counterparts but also possess unique electronic and structural characteristics that unlock a vast design space for new materials.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse applications of furan derivatives in materials science, complete with detailed application notes and validated experimental protocols. We will explore their pivotal role in the synthesis of advanced polymers, their burgeoning use in organic electronics, their significance in the development of novel therapeutics, and their contribution to renewable energy solutions.

Part 1: Furan-Based Polymers: A New Era of Sustainable Plastics and Resins

The versatility of the furan ring allows for its incorporation into a wide array of polymer architectures, leading to materials with properties that often rival or even surpass those of traditional petroleum-based plastics.[1][5] Key furan derivatives such as 2,5-furandicarboxylic acid (FDCA), furfuryl alcohol, and 5-hydroxymethylfurfural (HMF) serve as fundamental monomers for the creation of polyesters, polyamides, and thermosetting resins.[1][6]

Application Note 1.1: Poly(ethylene furanoate) (PEF) - The Bio-Based Alternative to PET

Poly(ethylene furanoate) (PEF) is a 100% bio-based polyester synthesized from the polycondensation of ethylene glycol and FDCA.[1][5] It has garnered significant attention as a sustainable substitute for petroleum-derived poly(ethylene terephthalate) (PET) due to its superior barrier properties against gases like carbon dioxide and oxygen, making it an excellent candidate for food and beverage packaging.[1][2] Furthermore, PEF exhibits enhanced mechanical strength and thermal stability.[2]

PEF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers FDCA & Ethylene Glycol Polycondensation Melt Polycondensation (Two-Stage) Monomers->Polycondensation Prepolymer Low MW Prepolymer Polycondensation->Prepolymer SolidState Solid-State Polycondensation (SSP) Prepolymer->SolidState PEF_Resin High MW PEF Resin SolidState->PEF_Resin NMR NMR Spectroscopy (Structure Verification) PEF_Resin->NMR FTIR FTIR Spectroscopy (Functional Groups) PEF_Resin->FTIR GPC Gel Permeation Chromatography (MW) PEF_Resin->GPC DSC Differential Scanning Calorimetry (Thermal Properties) PEF_Resin->DSC TGA Thermogravimetric Analysis (Thermal Stability) PEF_Resin->TGA Tensile Tensile Testing (Mechanical Properties) PEF_Resin->Tensile caption Workflow for PEF Synthesis and Characterization.

Caption: Workflow for PEF Synthesis and Characterization.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphate (stabilizer)

Procedure:

  • Esterification Stage:

    • Charge the reactor with FDCA, EG (in a molar excess of 1:1.2 to 1:1.5), antimony(III) oxide (approx. 300 ppm), and triphenyl phosphate (approx. 100 ppm).

    • Pressurize the reactor with nitrogen and heat to 180-220°C with continuous stirring.

    • Water, the byproduct of esterification, is continuously removed. The reaction is monitored by measuring the amount of water collected.

    • This stage is complete when the collection of water ceases, typically after 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-260°C.

    • Simultaneously, gradually reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol.

    • The viscosity of the reaction mixture will increase significantly. The reaction is monitored by the torque of the stirrer.

    • Continue the reaction until the desired molecular weight is achieved, typically for 2-3 hours.

    • Extrude the molten PEF polymer from the reactor, cool, and pelletize.

Expected Outcome: A semi-crystalline thermoplastic polymer with a molecular weight (Mw) typically ranging from 30,000 to 50,000 g/mol .

Application Note 1.2: Furan Resins from Furfuryl Alcohol

Furfuryl alcohol, derived from the hydrogenation of furfural, is a key precursor for the synthesis of furan resins.[1] These thermosetting polymers exhibit excellent thermal stability, chemical resistance, and low flammability, making them suitable for applications such as foundry binders, composites, and coatings.[1][7]

Materials:

  • Furfuryl alcohol

  • Maleic anhydride (catalyst)

  • Acetone (solvent)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve furfuryl alcohol in acetone.

  • Slowly add a solution of maleic anhydride in acetone to the furfuryl alcohol solution while stirring. The amount of catalyst can be varied to control the polymerization rate.

  • Heat the mixture to reflux (approximately 60°C) and maintain for 2-4 hours. The viscosity of the solution will increase as polymerization proceeds.

  • After the desired viscosity is reached, cool the mixture to room temperature.

  • The resulting furan resin solution can be used directly for coating or composite fabrication. For solid resin, the solvent can be removed under reduced pressure.

Causality: The acidic catalyst protonates the hydroxyl group of furfuryl alcohol, initiating a polycondensation reaction where water is eliminated, and furan rings are linked by methylene bridges.

Part 2: The Role of Furan Derivatives in Pharmaceuticals and Fine Chemicals

The furan nucleus is a prevalent structural motif in a multitude of pharmacologically active compounds and serves as a versatile intermediate in the synthesis of fine chemicals.[3][8][9][10] Its unique electronic properties and ability to participate in various chemical transformations make it a valuable scaffold in drug discovery.[8][9]

Application Note 2.1: Furan Scaffolds in Drug Design

Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[8][9][10] The furan ring can act as a bioisostere for other aromatic rings like benzene or thiophene, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[8]

Table 1: Examples of Furan-Containing Drugs and their Therapeutic Applications

Drug NameFuran DerivativeTherapeutic Application
Ranitidine N-(2-((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamineH2 receptor antagonist (anti-ulcer)
Nitrofurantoin (E)-1-((5-nitrofuran-2-yl)methyleneamino)imidazolidine-2,4-dioneAntibacterial
Amiodarone (2-butyl-1-benzofuran-3-yl)-(4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl)methanoneAntiarrhythmic
Griseofulvin (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[11]ene]-3,4'-dioneAntifungal
Application Note 2.2: Diels-Alder Reactions for Complex Molecule Synthesis

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of complex cyclic molecules.[12][13][14][15] This cycloaddition reaction is often reversible, allowing for the development of thermally responsive materials and "click" and "de-click" chemistries.[12][16]

Diels_Alder Furan Furan (Diene) Reaction Diels-Alder Cycloaddition Furan->Reaction Maleimide Maleimide (Dienophile) Maleimide->Reaction Adduct Endo/Exo Adduct Reaction->Adduct Retro_DA Retro-Diels-Alder (Heat) Adduct->Retro_DA Retro_DA->Furan Retro_DA->Maleimide caption Reversible Furan-Maleimide Diels-Alder Reaction.

Caption: Reversible Furan-Maleimide Diels-Alder Reaction.

Part 3: Furan Derivatives in Organic Electronics and Renewable Energy

The conjugated nature of the furan ring makes it an attractive component for organic electronic materials, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[17][18][19][20] Furthermore, furan derivatives are being explored as sustainable alternatives to fossil fuels and as components in energy storage systems.[21][22]

Application Note 3.1: Furan-Based Conjugated Polymers for Organic Solar Cells

Incorporating furan units into the backbone of conjugated polymers can tune their optoelectronic properties.[17][18] Furan is more electron-rich than its thiophene counterpart, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, impacting the performance of organic solar cells.[17]

Table 2: Comparison of Thiophene and Furan in Conjugated Polymers

PropertyThiophene-Based PolymersFuran-Based Polymers
Aromaticity HigherLower
Electron Donating Ability GoodBetter
HOMO Energy Level Generally lowerGenerally higher
Solubility Often requires long side chainsCan be improved with furan incorporation
Sustainability Petroleum-derivedBio-derived
Application Note 3.2: Furan Derivatives as Biofuels

2,5-Dimethylfuran (DMF) is a furan derivative that has shown significant promise as a biofuel.[23] It has a higher energy density and a higher boiling point than ethanol, making it a more attractive "drop-in" fuel for existing gasoline infrastructure.[23]

Biofuel_Pathway Biomass Lignocellulosic Biomass Sugars C6 Sugars (e.g., Fructose) Biomass->Sugars Dehydration Acid-Catalyzed Dehydration Sugars->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Hydrogenolysis Catalytic Hydrogenolysis HMF->Hydrogenolysis DMF 2,5-Dimethylfuran (DMF) Dehydration->HMF Hydrogenolysis->DMF caption Conversion of Biomass to 2,5-Dimethylfuran (DMF).

Caption: Conversion of Biomass to 2,5-Dimethylfuran (DMF).

Conclusion: A Sustainable Future Forged with Furan

Furan derivatives represent a cornerstone in the development of the next generation of sustainable materials. Their versatility, coupled with their renewable origins, positions them at the forefront of innovation in polymer science, medicine, and renewable energy. As research continues to uncover new synthetic methodologies and applications, the role of furan-based materials in creating a more sustainable and technologically advanced future will undoubtedly expand. This guide serves as a foundational resource to inspire and enable further exploration into the remarkable potential of this humble yet powerful heterocyclic scaffold.

References

  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • PMC.
  • Wiley Online Library. (n.d.).
  • ResearchGate. (n.d.).
  • orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Medium. (2026, February 2).
  • ResearchGate. (n.d.).
  • OUCI. (n.d.).
  • Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.
  • Frontiers. (2020, December 2). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.
  • Alq J Med App Sci. (2023, February 18). A Review on Biological and Medicinal Significance of Furan.
  • MDPI. (2025, November 1).
  • MDPI. (2021, April 23).
  • BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals.
  • RSC Publishing. (n.d.).
  • BOC Sciences. (2026, January 29).
  • MDPI. (n.d.).
  • ACS Publications. (2020, June 30).
  • SciELO. (n.d.). The Application of the Diels-Alder Reaction to Polymer Syntheses Based on Furan/Maleimide Reversible Couplings.
  • Berkeley Lab Intellectual Property Office. Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2024, July 4). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography.
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics | Request PDF.
  • Organic Syntheses. (n.d.). Furan.
  • ACS Publications. (2022, January 20).
  • StudySmarter. (2023, October 21).
  • ECHEMI. (n.d.).
  • ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride.
  • ResearchGate. (2025, August 7). Implementation of furan-based building blocks in commodity chemical production: An opinion on scientific progress and economic viability | Request PDF.
  • ResearchGate. (n.d.).
  • Huddersfield Repository. (n.d.).
  • DR-NTU. (n.d.). Synthesis of furan-based molecule for organic electronics.
  • Benchchem. (2025). Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers.
  • Yino. (2025, December 24). What are the uses of furan resin raw material in the renewable energy industry?.
  • PMC.
  • MDPI. (2020, July 1). Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere.
  • MDPI. (2025, October 16). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.
  • PMC. (2021, June 23). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
  • ResearchGate. (2008, December).
  • RSC Publishing. (2020, November 24).
  • DTIC. (n.d.).
  • Інститут металофізики.
  • ResearchGate. (n.d.).
  • Frontiers. (2021, September 16).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Isolation, Extraction, and Chromatography of Pyridine Derivatives

Introduction: The "Hidden" Chemistry of Pyridines

Welcome to the technical support hub for pyridine chemistry. If you are here, you are likely experiencing one of three issues: your compound is streaking on the column, it refuses to leave the aqueous layer during extraction, or your "white" solid is persistently grey after a cross-coupling reaction.

The Core Problem: Pyridine is not just a solvent; it is a


-deficient heteroaromatic base (pKa 

5.2).
  • Basicity: The lone pair on the nitrogen atom is orthogonal to the

    
    -system, making it available for protonation. This causes it to bind aggressively to acidic silanols on silica gel (causing tailing) and coordinate tightly with transition metals (poisoning catalysts).
    
  • Polarity & Solubility: Substituents dramatically alter the pKa. An electron-donating group (e.g., -NH

    
    ) makes it "stickier" on silica; an electron-withdrawing group (e.g., -CN) makes it less basic but often poorly soluble in non-polar solvents.
    

Module 1: Chromatography Troubleshooting

Issue: "My product streaks/tails on the column and co-elutes with impurities."

Root Cause: Standard silica gel is slightly acidic (pH 4–5). The basic nitrogen of pyridine interacts with the surface silanol groups (


), creating a secondary retention mechanism that drags the peak (tailing).[1]

The Fix: Deactivate the Silica Surface You must block the silanol sites with a stronger, more volatile base before or during the run.

Protocol A: The "TEA" Method (Standard Phase)

Use for: General pyridine derivatives.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
    
  • Column Pre-treatment (Crucial): Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the active sites.

  • Elution: Run the gradient. The TEA competes for the silanol sites, allowing the pyridine to elute as a sharp band.

Protocol B: The "DCM/MeOH/NH

" System

Use for: Highly polar or water-soluble pyridines.

  • Preparation: Prepare a stock solution of 10% 7N NH

    
     in MeOH mixed with 90% Dichloromethane (DCM).
    
  • Gradient: Run a gradient from 100% DCM to 10-20% of the Stock Solution.

    • Note: Do not use pure MeOH; it can dissolve silica.

Decision Matrix: Choosing the Right Stationary Phase

Chromatography_Decision Start Start: Analyze Pyridine Substitution Check_pKa Is the Pyridine Electron-Rich? (e.g., -NH2, -OMe, -Alkyl) Start->Check_pKa Standard Standard Silica (Hex/EtOAc) Check_pKa->Standard No (e.g., -CN, -NO2, -F) Modified Standard Silica + 1% TEA OR Amino-Silica (NH2) Check_pKa->Modified Yes (Basic) Reverse Reverse Phase (C18) Buffer: Ammonium Bicarbonate (pH 10) Modified->Reverse Still Tailing?

Figure 1: Decision tree for selecting chromatographic conditions based on pyridine basicity.

Module 2: Extraction & Phase Separation

Issue: "I cannot extract my product from the aqueous layer."

Root Cause: You are likely extracting at a pH where the pyridine is protonated (pyridinium salt). Pyridinium salts are water-soluble and will not partition into organic solvents.

The Fix: The "Swing" Extraction (Acid-Base Workup) This method not only isolates the product but purifies it from neutral impurities.

Protocol: The "Back-Extraction" Technique [2]
  • Acid Wash (Remove Neutrals):

    • Dissolve crude mixture in organic solvent (EtOAc or DCM).

    • Wash with 1M HCl (aq).

    • Chemistry: The pyridine becomes protonated (

      
      ) and moves to the Aqueous Layer . Neutral impurities stay in the Organic Layer.
      
    • Keep the Aqueous Layer. Discard the organic (after checking TLC).

  • Basification (Liberate Base):

    • Cool the aqueous layer (neutralization is exothermic).

    • Slowly add 6M NaOH or Sat. NaHCO

      
        until pH > 10.
      
    • Chemistry: The salt is deprotonated back to the free base (

      
      ).
      
  • Extraction (Isolate Product):

    • Extract the now-cloudy aqueous layer 3x with DCM or EtOAc.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Critical Data: pKa Guided pH Adjustment

To ensure the pyridine is in the organic phase, pH must be > pKa + 2 .

SubstituentEffectApprox pKa (Conj. Acid)Target pH for Extraction
4-N(Me)

(DMAP)
Strong Donor9.6> 12 (Use NaOH)
2-NH

Donor6.9> 9 (Use Na

CO

)
Unsubstituted Standard5.2> 7.5 (Use NaHCO

)
3-Cl Weak Withdrawer2.8> 5
2-CN Strong Withdrawer0.3Extract from neutral water

Module 3: Metal Scavenging (Pd Removal)

Issue: "My product is grey/brown after Suzuki/Buchwald coupling."

Root Cause: Pyridine nitrogens are excellent ligands for Palladium (Pd). They form stable complexes that survive standard filtration and chromatography.

The Fix: Chelation Scavenging Standard Celite filtration is insufficient. You must use a scavenger with a higher affinity for Pd than your pyridine.

Protocol: Thiol-Silica Scavenging
  • Dissolve: Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to Pd catalyst used, or 5-10 wt% of crude).

  • Incubate: Stir at 40°C for 2-4 hours.

    • Visual Check: The supernatant should clarify as the grey Pd binds to the solid resin.

  • Filter: Filter through a 0.45

    
    m PTFE filter or a fine frit.
    
  • Verify: Check Pd levels (if required) or proceed to evaporation.

Module 4: Volatility & Stability

Issue: "I lost half my yield on the rotovap."

Root Cause: Simple pyridines (e.g., fluoropyridines, methylpyridines) have high vapor pressures. They co-evaporate with solvents like DCM or Toluene.

The Fix: Salt Formation Convert the volatile free base into a non-volatile salt for drying or storage.

  • Salt Formation: Dissolve the pyridine in Et

    
    O. Add 1.1 eq of HCl (in Dioxane)  or TFA .
    
  • Precipitation: The hydrochloride salt usually precipitates immediately.

  • Filtration: Filter the solid salt. It is now stable and non-volatile.

  • Recovery: When ready to use, perform the "Basification" step from Module 2 to recover the free base.

Visualizing the Workflow

Master Purification Logic

Purification_Logic Crude Crude Reaction Mixture Metal_Check Pd/Metal Catalyst Used? Crude->Metal_Check Scavenge Add Thiol Scavenger Filter Solid Metal_Check->Scavenge Yes Extract_Check Is Product Ionizable? (pKa > 2) Metal_Check->Extract_Check No Scavenge->Extract_Check Acid_Base Acid-Base Swing Extraction (Isolate from Neutrals) Extract_Check->Acid_Base Yes (Basic Pyridine) Direct_Chrom Direct Chromatography Extract_Check->Direct_Chrom No (e- poor) Final_Pur Final Purification (Silica + TEA) Acid_Base->Final_Pur Direct_Chrom->Final_Pur

Figure 2: End-to-end workflow for purifying substituted pyridines from crude reaction mixtures.

References

  • Reich, H. J. (n.d.). pKa Data - Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

    • Context: Authoritative source for pKa values of substituted pyridines used in Module 2.
  • Teledyne ISCO. (2017). Purification of Amine Compounds using Silica Gel. Teledyne ISCO Application Notes. Retrieved from [Link]

    • Context: Validates the use of amine-functionalized silica and TEA modifiers described in Module 1.
  • Context: Source for protocols regarding Thiol/TMT scavengers for Pd removal in Module 3.
  • Li, J. J. (2009). Name Reactions for Homologations-I. In Name Reactions for Homologations. Wiley. Retrieved from [Link]

    • Context: General reference for workup procedures involving heterocyclic amines.

Sources

Common side products in the synthesis of furan-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Introduction: The Furan Paradox

Welcome to the technical support hub for furan chemistry. If you are synthesizing furan-amines—specifically furfurylamines (e.g., furan-2-ylmethanamine derivatives)—you are working with a moiety that is simultaneously robust enough to serve as a pharmacophore yet fragile enough to decompose under standard amine synthesis conditions.

The furan ring is electron-rich (diene-like character), making it highly susceptible to acid-catalyzed ring opening and non-selective hydrogenation . This guide addresses the three most common failure modes:

  • Over-Alkylation (Formation of secondary/tertiary amines).

  • Ring Saturation (Loss of aromaticity to form tetrahydrofurans).

  • Ring Opening/Polymerization (Formation of diketones and humins).

Visualizing the Reaction Network

Before troubleshooting, visualize where your reaction is deviating. The diagram below maps the competitive pathways in the reductive amination of furfural.

FuranReactionNetwork Furfural Furfural (Starting Material) Imine Schiff Base (Intermediate) Furfural->Imine + Amine - H2O Alcohol Furfuryl Alcohol (Direct Reduction) Furfural->Alcohol + H2 (Direct C=O red.) RingOpen Levulinic Derivatives (Ring Opening/Tar) Furfural->RingOpen + H+ / H2O (Acid Catalysis) Target Furfurylamine (Target Product) Imine->Target + H2 (Selective) THFA Tetrahydrofurfurylamine (Ring Saturation) Imine->THFA + H2 (Over-reduction) (Ni/Pd catalysts) BisAmine Bis-furfurylamine (Over-Alkylation) Target->BisAmine + Furfural (Schiff Base Exchange) Target->RingOpen + H+

Figure 1: Competitive reaction pathways in the synthesis of furfurylamines. Green indicates the desired path; Red/Black indicates failure modes.

Module 1: The "Over-Alkylation" Trap

Symptom: LC-MS shows a major peak at [2M-NH3] or [M+Furfural]. Diagnosis: Formation of bis-furfurylamines (secondary amines) during the synthesis of primary amines.

Technical Analysis

In the reductive amination of furfural with ammonia (to make primary amines), the newly formed primary amine is more nucleophilic than ammonia. It reacts with unreacted furfural to form a secondary imine, which is then reduced to the secondary amine (bis-furfuryl product).

Troubleshooting Guide
VariableAdjustmentScientific Rationale
Amine Equivalents Increase to >5-10 eq. High concentration of

statistically favors the formation of the primary imine over the secondary imine interaction.
Reaction Sequence Stepwise Addition Pre-form the imine (Schiff base) completely before adding the reducing agent. This prevents the product amine from encountering free aldehyde.
Catalyst Choice Switch to Cobalt Raney Cobalt is historically superior to Nickel for primary amine selectivity in this specific transformation [1].

Q: Can I use a scavenger to prevent this? A: No. The most effective method is kinetic control. If using a borohydride reduction (


), ensure the imine formation is complete (monitor by TLC/NMR: disappearance of aldehyde CHO peak at ~9.6 ppm) before adding the hydride.

Module 2: The "Hidden Saturation" (Ring Reduction)

Symptom: Product mass is correct (M+H), but NMR shows loss of aromatic signals (6.0–7.5 ppm) and appearance of multiplets at 1.5–2.0 ppm. Diagnosis: Over-reduction of the furan ring to a Tetrahydrofuran (THF) derivative.[2]

Technical Analysis

Furan is an aromatic system, but it has significant diene character. Heterogeneous catalysts like Pd/C , Pt/C , or highly active Raney Ni often reduce the C=C double bonds of the furan ring alongside the imine/nitrile, especially at elevated pressures (>5 bar) or temperatures (>80°C) [2].

Troubleshooting Guide
Catalyst SystemRisk LevelMitigation Strategy
Pd/C or Pt/C CRITICAL Avoid if possible. These metals readily saturate furan rings. If necessary, use a catalyst poison (e.g., Pb in Lindlar cat.) or extremely mild conditions.
Raney Nickel MODERATE Keep T < 60°C. High T (>100°C) promotes ring saturation [3].
NaBH(OAc)3 SAFE Sodium Triacetoxyborohydride is the "Gold Standard" for chemoselectivity. It reduces imines but leaves furan rings untouched.

Q: I must use catalytic hydrogenation. How do I save the ring? A: Switch to Ruthenium (Ru) or Copper Chromite catalysts. Ru/C often shows better chemoselectivity for the C=N bond over the furan ring compared to Pd [4]. Alternatively, use Raney Cobalt , which is highly selective for nitrile/imine reduction without touching the furan ring.

Module 3: The "Black Tar" Phenomenon (Ring Opening)

Symptom: Reaction mixture turns dark black/viscous; yield is near zero; workup emulsion is intractable. Diagnosis: Acid-catalyzed Furan Ring Opening leading to polymerization (Humins).

Technical Analysis

The furan oxygen atom can be protonated in acidic media.[3][4] This activates the ring toward nucleophilic attack by water (hydrolysis), leading to ring opening. The resulting acyclic species (often 1,4-dicarbonyls like 4-hydroxy-2-butenal or levulinic acid precursors) are highly reactive and polymerize rapidly into dark, insoluble solids known as humins [5].

Critical Pathway:



Troubleshooting Guide
  • pH Control: Never allow the pH to drop below 4.0 during reaction or workup.

  • Lewis Acids: If using Lewis acids (e.g.,

    
    ) to drive imine formation, ensure anhydrous conditions. Water + Lewis Acid = Protic Acid 
    
    
    
    Ring Opening.
  • Workup: Avoid strong acid washes (e.g., 1M HCl) to remove excess amine. Instead, use a buffered wash (Phosphate buffer pH 5.5) or purify via column chromatography on base-deactivated silica.

Standardized Protocol: Chemoselective Reductive Amination

Recommended for synthesizing secondary furfurylamines (Furfural + Primary Amine).

Reagents:

  • Furfural (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Procedure:

  • Imine Formation: Charge Furfural and Amine in DCE under

    
    . Stir at Room Temperature (RT) for 30–60 mins.
    
    • Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA to liberate the free base.

  • Reduction: Add STAB portion-wise over 10 minutes.

    • Note: Slight gas evolution (

      
      ) may occur; ensure venting.
      
    • Why STAB? It is mild and will not reduce the furan ring or the aldehyde (only the imine).

  • Quench: Stir for 4–16 hours. Quench by adding saturated aqueous

    
    .
    
    • Caution: Do not use strong acid to quench.[1]

  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Purification: Dry over

    
     and concentrate. If "black" impurities are present, filter through a short plug of silica gel pre-treated with 1% 
    
    
    
    .

FAQ: Direct 2-Aminofurans

Q: Can I synthesize 2-aminofuran (amine directly on the ring) using these methods? A: NO. Direct 2-aminofurans are notoriously unstable. They exist in equilibrium with their imine tautomers and readily hydrolyze or polymerize upon exposure to air or moisture.

  • Exception: If the furan ring has strong electron-withdrawing groups (e.g., 3-cyano-2-aminofuran), the compound may be stable.

  • Advice: For drug development, use furfurylamines (linker present) or isosteres (e.g., oxazoles) if a stable aromatic amine is required.

References

  • Zhou, K., et al. (2019). "Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt." ChemCatChem, 11(16). Link

  • Lange, J. P., et al. (2012). "Furfural—A Promising Platform for Lignocellulosic Biofuels." Chemical Reviews, 112(1), 118-160. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Chatterjee, M., et al. (2016). "Selective hydrogenation of furfural to furfuryl alcohol over a Ru/Mg/Al hydrotalcite catalyst." RSC Advances, 6, 1740-1747. Link

  • Patil, S. K. R., & Lund, C. R. F. (2011). "Formation and Growth of Humins via Aldol Addition and Condensation during Acid-Catalyzed Conversion of 5-Hydroxymethylfurfural." Energy & Fuels, 25(10), 4745–4755. Link

Sources

Technical Support Center: Stability & Degradation of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

[1][2]

Executive Summary & Chemical Context

Compound: N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine Primary Stability Risk: High .[1][2] The furan moiety is electronically rich and highly susceptible to oxidative degradation and acid-catalyzed ring opening.[2] Secondary Risk: The aminopyridine core is prone to N-oxidation and potential photo-instability.[1][2]

This guide details the degradation pathways derived from the specific functional group interplay between the electron-rich furan ring and the basic aminopyridine scaffold. The presence of the ethyl linker creates a "benzylic-like" position (furfuryl) susceptible to radical autoxidation.[2]

Interactive Troubleshooting Guide

Issue 1: Sample Discoloration (Browning/Blackening)

Symptom: The white/pale yellow solid turns brown or black upon storage or during acidic workup.[2] Diagnosis: Furan Polymerization. The furan ring has opened to form reactive 1,4-dicarbonyl species (e.g., succindialdehyde derivatives), which undergo rapid aldol-like polymerization (similar to the Maillard reaction).[2]

Probable Cause Corrective Action
Acid Exposure Avoid pH < 4.[1][2]0. Furan rings are acid-labile.[1][2] Use buffered aqueous phases (phosphate/ammonium acetate) instead of strong acids (HCl/TFA) during workup.[2]
Oxidative Stress Store under Argon/Nitrogen.[2] Oxygen promotes radical formation at the furfuryl position.[2]
Light Exposure Store in amber vials. Furans are photosensitive and can generate singlet oxygen, accelerating self-destruction.[1][2]
Issue 2: "Ghost Peaks" in LC-MS (M+16, M+32)

Symptom: New peaks appear with mass shifts of +16 Da or +32 Da. Diagnosis: Oxidation. [1][2][3][4]

  • M+16: Likely Pyridine N-oxide OR Furan epoxide (transient).[1][2]

  • M+32: Formation of cis-2-butene-1,4-dione derivatives (furan ring opening + oxidation).[1][2]

Issue 3: Loss of Potency in Solution

Symptom: NMR shows loss of furan protons (δ 6.0–7.5 ppm region) but pyridine signals remain.[2] Diagnosis: Selective degradation of the furan ring. The pyridine ring is significantly more robust.[2] Action: Re-purify using neutral alumina or silica with 1% Triethylamine (to neutralize acid sites on silica).[2]

Detailed Degradation Pathways

Pathway A: Acid-Catalyzed Ring Opening (Hydrolysis)

The most critical failure mode for this molecule is acid catalysis.[1][2] The furan oxygen is weakly basic; however, protonation occurs preferentially at the


12
  • Protonation: Acid attacks the C2 or C5 position of the furan.

  • Nucleophilic Attack: Water adds to the cation.[2]

  • Ring Opening: The hemiacetal collapses, breaking the ring to form a 1,4-dicarbonyl (often 4-oxopentanal derivatives).[2]

  • Polymerization: These dicarbonyls are potent electrophiles that cross-link with the amine functionality of the parent molecule or polymerize with themselves.

Pathway B: Oxidative Degradation (Singlet Oxygen)

The furan ring reacts with singlet oxygen (

212
Visualizing the Pathways

DegradationPathwayscluster_acidPathway A: Acid-Catalyzed Hydrolysiscluster_oxPathway B: Oxidative DegradationParentN-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amineProtonatedProtonated Furan(Cationic Intermediate)Parent->Protonated+ H+ (Acid)EndoperoxideFuran-Endoperoxide([4+2] Cycloaddition)Parent->Endoperoxide+ O2 (Singlet)NOxidePyridine N-Oxide(M+16)Parent->NOxidePeroxides/MCPBAHydrated2,5-Dihydro-2-furanol(Hemiacetal)Protonated->Hydrated+ H2ORingOpen1,4-Dicarbonyl(Succindialdehyde deriv.)Hydrated->RingOpenRing CleavagePolymerBrown/Black Polymer(Insoluble)RingOpen->PolymerPolymerizationButenolideHydroxy-butenolideEndoperoxide->ButenolideRearrangement

Caption: Figure 1. Dual degradation mechanism showing acid-catalyzed hydrolysis leading to polymerization (left) and oxidative cleavage (right).[1][2]

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate analytical methods (HPLC/LC-MS) for stability indication.[1][2]

ConditionReagents/SettingsDurationExpected Result
Acid Hydrolysis 0.1 N HCl, Ambient Temp1–4 HoursRapid disappearance of parent.[1][2] Appearance of broad polymer peaks.[2]
Base Hydrolysis 0.1 N NaOH, Ambient Temp24 HoursGenerally stable.[2] Potential racemization of the ethyl group (check via Chiral HPLC).
Oxidation 3% H₂O₂1–2 HoursFormation of N-oxides (M+16) and ring-opened products.[1][2]
Photolysis UV/Vis (ICH Q1B)24 HoursComplex mixture; darkening of solution.[2]
Protocol B: Safe Storage & Handling
  • Lyophilization: If storing as a solid, lyophilize from a neutral solvent (e.g., t-Butanol/Water) to remove trace acids.[2]

  • Inert Gas: Purge vials with Argon (heavier than air) rather than Nitrogen for optimal protection of the furan ring.

  • Temperature: Store at -20°C.

  • Solvent Choice: Avoid Chloroform (often contains acidic impurities/phosgene).[2] Use Dichloromethane (stabilized with amylene) or Ethyl Acetate.[2]

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on this molecule? A: Avoid if possible. TFA is strong enough to trigger furan ring opening.[2] If TFA is mandatory, keep the temperature at 0°C, minimize exposure time (<30 min), and quench immediately with saturated NaHCO₃. Consider using Lewis acids (e.g., BBr₃) or milder conditions if applicable.

Q: Is the ethyl-linker chiral center stable? A: The 1-(Furan-2-yl)ethyl chiral center is benzylic-like.[1][2] While generally stable to inversion, radical conditions (oxidative stress) or strong bases can lead to racemization. If enantiopurity is critical, avoid radical initiators and prolonged exposure to basic conditions at high temperatures.

Q: Why does the compound stick to silica gel? A: The pyridine nitrogen is basic and interacts with acidic silanols on the silica surface.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.

References

  • Furan Ring Hydrolysis Mechanism

    • Stamhuis, E. J., et al. "Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran." Recueil des Travaux Chimiques des Pays-Bas.
    • Insight: Establishes proton

      
      -carbon as the rate-limiting step for ring opening.[1][2][5][6]
      
    • [1][2]

  • Oxidative Degradation of Furans

    • Gollnick, K., & Griesbeck, A.
    • Insight: Details the [4+2] cycloaddition mechanism leading to endoperoxides.
    • [1][2]

  • Aminopyridine Stability

    • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • Insight: Discusses N-oxide formation and susceptibility of aminopyridines to oxid
    • [1][2]

  • General Pharmaceutical Stability Guidelines

    • ICH Harmonised Tripartite Guideline.[2] "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • Insight: Defines the standard stress testing protocols (Acid/Base/Oxid

Technical Support Center: Scalable Synthesis of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Reductive Amination & Scale-Up Protocols

Welcome to the Synthesis Support Hub

You are likely accessing this guide because you are encountering difficulties in the scale-up of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine . This is a deceptively challenging transformation. While it appears to be a standard reductive amination, the combination of an electron-deficient amine (2-methylpyridin-3-amine) and an acid-sensitive carbonyl (2-acetylfuran) creates a "perfect storm" for low conversion and polymerization.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic barriers of this system.

Part 1: The Reaction Architecture

Before troubleshooting, we must establish the Standard Operating Procedure (SOP) that avoids the common pitfalls of this specific coupling.

The Core Problem:

  • Electronic Mismatch: 2-Methylpyridin-3-amine is a poor nucleophile due to the electron-withdrawing nature of the pyridine ring and steric hindrance from the ortho-methyl group.

  • Thermodynamic Trap: The equilibrium for imine formation with 2-acetylfuran is unfavorable and slow.

  • Furan Fragility: Standard acid catalysts (AcOH, HCl) used to push imine formation often trigger furan ring opening and polymerization (black tar formation).

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination.[1][2]

Visual Workflow (DOT Diagram):

ReactionPathway Start Precursors: 2-Acetylfuran + 2-Methylpyridin-3-amine Ti_Complex Titanium-Amine Complex Formation (Water Scavenging) Start->Ti_Complex Ti(OiPr)4 THF, neat Imine Activated Imine Intermediate Ti_Complex->Imine -Ti(OH)x Irreversible Reduction Reduction Step (NaBH4 or NaBH(OAc)3) Imine->Reduction Hydride Source Product Target Molecule: N-[1-(Furan-2-yl)ethyl]- 2-methylpyridin-3-amine Reduction->Product Workup

Caption: Figure 1. The Ti(OiPr)4 mediated pathway acts as both Lewis acid catalyst and water scavenger, bypassing the need for destructive Brønsted acids.[3]

Part 2: Troubleshooting Tickets (Q&A)
Ticket #101: "My reaction mixture turned into a black tar/polymer."

User Report: "I used standard conditions (MeOH, acetic acid, NaBH₃CN). The reaction turned black within 2 hours, and I see no product on LCMS."

Diagnosis: Furan Acidolysis. The furan ring is an electron-rich aromatic system with low resonance energy (~16 kcal/mol compared to ~36 kcal/mol for benzene).[4] In the presence of acetic acid (or stronger acids), the furan ring undergoes protonation, leading to ring opening and rapid polymerization.

Corrective Protocol:

  • Eliminate Brønsted Acids: Do not use Acetic Acid or HCl.

  • Switch to Lewis Acid/Dehydrating Agent: Use Titanium(IV) isopropoxide (1.2 - 1.5 equivalents). It activates the ketone for attack without protonating the furan ring to the point of decomposition.

  • Solvent Switch: Run the imine formation step neat (without solvent) or in minimal THF. Methanol can retard the Ti(OiPr)₄ dehydration effect.

Ticket #102: "I have starting material remaining (Low Conversion)."

User Report: "I switched to Ti(OiPr)₄, but after 12 hours, I still have 40% unreacted ketone."

Diagnosis: Steric Hindrance & Equilibrium Stagnation. The 2-methyl group on the pyridine creates steric clash near the nucleophilic nitrogen. Additionally, 2-acetylfuran is a ketone (less reactive than aldehydes).

Optimization Steps:

  • Temperature: Increase the imine formation temperature. While furan is sensitive, the Ti-complex is relatively stable. Heat the neat mixture of amine, ketone, and Ti(OiPr)₄ to 40-50°C for 6-12 hours before adding the reducing agent.

  • Stoichiometry: Use a slight excess of the amine (1.2 equiv) rather than the ketone. It is easier to remove unreacted amine via acid-base extraction later than to separate the ketone from the product.

Ticket #103: "The workup is a nightmare. I have a white emulsion that won't separate."

User Report: "The reaction worked, but quenching with water created a thick white paste. I can't extract the product."

Diagnosis: Titanium Hydroxide Gelation. Upon adding water, Ti(OiPr)₄ hydrolyzes into insoluble Titanium(IV) oxide/hydroxide species, which form stable emulsions with organic solvents.

Resolution (The Rochelle's Salt Method): Do not quench with water alone.

  • Quench: Add a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) .

  • Stir: Vigorously stir the biphasic mixture for 1-2 hours.

  • Mechanism: The tartrate ligand displaces the hydroxide/alkoxide ligands on the titanium, forming a water-soluble titanium-tartrate complex. The layers will separate cleanly.

Part 3: Scalable Experimental Protocol

Scale: 100 mmol (approx. 20g target) Safety Note: Hydrogen gas is evolved during reduction. Ensure proper ventilation.

StepReagent/ConditionQuantityCritical Parameter
1. Imine Formation 2-Acetylfuran11.0 g (100 mmol)Limiting Reagent
2-Methylpyridin-3-amine13.0 g (120 mmol)1.2 equiv to drive kinetics
Titanium(IV) isopropoxide35.5 g (125 mmol)1.25 equiv. Handle under N₂
ConditionsNeat, 45°C, 12 hMonitor by NMR (disappearance of ketone)
2. Dilution Ethanol (Absolute)150 mLCool to Room Temp before addition
3. Reduction Sodium Borohydride (NaBH₄)5.7 g (150 mmol)Add portion-wise (Exothermic!)
ConditionsRT, 4-6 hMaintain internal temp <30°C
4. Workup 2M NaOH (aq)50 mLTo quench excess borohydride first
Rochelle's Salt (Sat. Sol.)200 mLStir vigorously until clear phases form
Part 4: Advanced Logic - The Chiral Challenge

The target molecule has a chiral center at the ethyl linker. The method above yields a racemic mixture. For drug development, you likely need the (S)- or (R)-enantiomer.

Why Standard Asymmetric Reductive Amination Fails: Most chiral phosphoric acid catalysts are too acidic for the furan ring.

Recommended Asymmetric Route: Use Ellman’s Sulfinamide chemistry.

  • Condense 2-acetylfuran with (R)-tert-butanesulfinamide (using Ti(OiPr)₄).

  • The resulting N-sulfinyl ketimine is stable and activates the carbon for diastereoselective reduction.

  • Reduce with L-Selectride or NaBH₄ (90%+ de).

  • Remove the sulfinyl group with mild acid (HCl in dioxane) carefully monitored to avoid furan degradation.

Decision Logic for Troubleshooting:

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC BlackTar Black Tar/Decomposition CheckTLC->BlackTar Dark Color LowYield Low Conversion (<50%) CheckTLC->LowYield SM Present Emulsion Workup Emulsion CheckTLC->Emulsion During Extraction Sol_Tar Acidity too high. Switch to Ti(OiPr)4 Remove AcOH/HCl BlackTar->Sol_Tar Sol_Yield Steric hindrance. Run Neat (No Solvent) Heat to 45°C LowYield->Sol_Yield Sol_Emulsion Ti-Salts present. Use Rochelle's Salt (K-Na Tartrate) Emulsion->Sol_Emulsion

Caption: Figure 2. Rapid diagnostic flow for common synthetic failures in furan-pyridine coupling.

References & Authoritative Grounding
  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990.[1] Link

    • Core citation for the Ti(OiPr)4 mechanism and protocol.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. Link

    • Standard reference for hydride selection logic.

  • Dunetz, J. R., et al. "Large-Scale Applications of Amine-Boranes in Reductive Amination." Organic Process Research & Development, 2012. Link

    • Source for scale-up safety considerations regarding borane off-gassing.

  • Keck, G. E., et al. "Managing instability of furan rings during functionalization." Tetrahedron Letters, 1978. (General Chemical Principle verified via BenchChem Tech Support Guide 2025). Link

    • Grounding for the acid-sensitivity warnings.

Sources

Technical Support Center: Aminopyridine Synthesis & Impurity Profiling

[1]

Current Status: Operational Ticket ID: AP-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Chemistry of Aminopyridines

Welcome to the Technical Support Center. You are likely here because your aminopyridine synthesis—whether for a potassium channel blocker (e.g., 4-Aminopyridine) or a kinase inhibitor scaffold—has yielded a product that fails purity specifications.

Aminopyridines are deceptively simple. Unlike benzene analogs, the pyridine nitrogen introduces a lone pair that complicates metal catalysis, alters reduction potentials, and activates the ring toward nucleophilic attack in unpredictable ways.[1] This guide moves beyond standard textbook procedures to address the critical quality attributes (CQAs) and specific failure modes of the three dominant synthetic routes.

Module 1: The Chichibabin Reaction (2-Aminopyridine)

Context: Direct amination of pyridine using sodium amide (

2345Common Symptom:
Root Cause Analysis: The Hydride Transfer Failure

The Chichibabin reaction relies on the formation of a

4


Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / Recovery Wet reagents (

is hydrolyzed).
Protocol Check:

must be free-flowing grey powder. If white/crusty, it is hydrolyzed (NaOH). Use fresh reagent.
High Dimer Content (e.g., 2,2'-bipyridine)Temperature too high; Hydride accumulation.Optimization: Lower temperature to <100°C. Consider adding a hydride scavenger or oxidizer (e.g.,

in liquid

variant).
Regioisomers (2,6-diaminopyridine)Excess Amide / "Over-cooking".Stoichiometry: Strictly control

equivalents (1.05 eq). Stop reaction immediately upon

cessation.
Mechanistic Visualization: The Dimerization Trap

The following diagram illustrates how the intermediate

Chichibabin_FailureStartPyridine + NaNH2Sigmaσ-Adduct(Anionic Intermediate)Start->SigmaNucleophilic AttackProduct2-Aminopyridine(Desired)Sigma->ProductLoss of H- (Fast)Dimer4,4'-Bipyridine / Tars(By-product)Sigma->DimerAttack on Starting Material(Slow / High Temp)

Caption: The kinetic competition between hydride elimination (green path) and nucleophilic dimerization (red dashed path).

Module 2: Nitropyridine Reduction (3- & 4-Aminopyridine)

Context: Catalytic hydrogenation (

Common Symptom:
Root Cause Analysis: The Haber Cycle Intermediates

Reduction is not a single step.[6] It proceeds via the Haber Cycle . The danger zone is the Hydroxylamine (


)Azoxy
Troubleshooting Guide
Impurity TypeStructureCauseSolution
Hydroxylamine

Incomplete reduction (Kinetic stall).Push Reaction: Increase

pressure or temperature. Check for catalyst poisoning (Sulfur/Amines).
Azoxy Dimer

Condensation under basic pH.pH Control: Ensure reaction is neutral or slightly acidic. Avoid high concentrations of substrate which increase local pH.
4-Pyridone

Hydrolysis (Specific to 4-AP synthesis).[7]Solvent Switch: If using Fe/HCl, minimize water exposure or switch to catalytic hydrogenation in dry MeOH.
Mechanistic Visualization: The Condensation Loop

This diagram highlights the "danger loop" where intermediates react with each other instead of progressing to the amine.

Nitro_ReductionNitroNitropyridine (R-NO2)NitrosoNitroso (R-NO)Nitro->Nitroso2e- ReductionHydroxylHydroxylamine (R-NHOH)*CRITICAL STALL POINT*Nitroso->Hydroxyl2e- ReductionAzoxyAzoxy Dimer(Colored Impurity)Nitroso->AzoxyCondensation (Basic pH)AmineAminopyridine (R-NH2)(Target)Hydroxyl->Amine2e- Reduction (Slowest Step)Hydroxyl->Azoxy

Caption: The "Haber Cycle" applied to pyridines. Accumulation of Hydroxylamine leads to irreversible Azoxy formation.

Module 3: Buchwald-Hartwig Amination

Context: Cross-coupling of halopyridines with amines using Pd catalysts.[8] Common Symptom: "I see the starting amine and a 'de-halogenated' pyridine (Py-H) instead of the product."

Root Cause Analysis: Hydrodehalogenation

This is the most common failure mode in Pd-catalyzed pyridine amination. The catalytic cycle enters the oxidative addition and amine coordination, but instead of Reductive Elimination (forming the C-N bond), the complex undergoes


-Hydride Elimination910
Troubleshooting Guide
IssueObservation (LCMS)Technical Intervention
Hydrodehalogenation Mass = Starting Material minus Halogen plus H.Ligand Switch: Use bulky, electron-rich ligands (e.g., Xantphos, BrettPhos) to accelerate reductive elimination over

.
Catalyst Poisoning No reaction; Pd black precipitates.Free Base Check: Pyridines can coordinate Pd. Use a stronger base (

) or pre-mix catalyst/ligand to ensure ligation before adding substrate.
Homocoupling Pyridine-Pyridine dimer.Solvent Deoxygenation: Oxygen promotes homocoupling. Sparge solvents with Argon for >20 mins.

Module 4: Analytical Method Development (HPLC)

Context: Separating aminopyridine isomers and by-products.[11][12][13] Challenge: Aminopyridines are basic (

Recommended Protocol: pH-Dependent Separation

Standard neutral pH gradients often fail. You must control the ionization state.

  • High pH Strategy (Recommended for C18):

    • Column: C18 with high-pH stability (e.g., Hybrid silica).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

    • Logic: At pH 10, aminopyridines are neutral (deprotonated). This increases retention and improves peak shape significantly.

  • Ion-Pairing Strategy (Alternative):

    • Mobile Phase: Water/MeOH + 0.1% Heptafluorobutyric acid (HFBA).

    • Logic: HFBA forms ion pairs with the basic nitrogen, acting as a "pseudo-stationary phase" interaction.

Impurity Retention Table (Standard C18, pH 10)
CompoundRelative Retention Time (RRT)Detection Note
4-Aminopyridine 1.00 (Reference)UV 260 nm
3-Aminopyridine 1.15Isomer separation requires >5% organic gradient
2-Aminopyridine 1.25Elutes later due to intramolecular H-bonding
Azoxy Dimer 2.50 - 3.00Strongly retained; Distinct UV max >300 nm
Hydroxylamine 0.85Elutes early; often broad

References

  • Chichibabin Reaction Mechanism & By-products

    • Source: Organic Chemistry Portal.[9] "Chichibabin Reaction."[2][3][4]

    • URL:[Link]

  • Reduction of Nitroarenes (Haber Cycle)

    • Source: Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production.
    • URL:[Link] (Cited via Chemical Reviews context on catalytic hydrogenation).

  • Buchwald-Hartwig Amination of Pyridines

    • Source: Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines." Journal of the American Chemical Society.
    • URL:[Link]

  • HPLC Separation of Basic Compounds (High pH Strategy)

    • Source: McCalley, D. V. (2005). "Analysis of basic compounds by high performance liquid chromatography.
    • URL:[Link]

Validation & Comparative

A Comparative Guide to N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine and Other Aminopyridine Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Aminopyridine Scaffold

Aminopyridines, heterocyclic organic compounds featuring a pyridine ring substituted with an amino group, represent a foundational scaffold in medicinal chemistry.[1] The position of the amino group on the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic properties, basicity, and ultimately, the biological activity of the resulting molecule.[2] This class of compounds has garnered immense interest from researchers due to its wide spectrum of pharmacological activities, including but not limited to, potassium channel blockade, antimicrobial, and anticancer effects.[3][4]

This guide provides a comprehensive comparison of a novel aminopyridine derivative, N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine , with other notable aminopyridine derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide will present a plausible synthetic route and infer its potential properties based on the well-established chemistry of its constituent moieties. These inferred properties will then be compared against experimental data from structurally related analogs and other key aminopyridine derivatives to provide a valuable resource for researchers and drug development professionals.

Featured Compound: N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Chemical Structure:

Caption: Proposed synthetic workflow for the target compound.

Rationale for Experimental Choices:

  • Reactants: 2-Acetylfuran is a commercially available starting material. 3-Amino-2-methylpyridine, also known as 2-methyl-3-pyridinamine, is a key intermediate in the synthesis of various biologically active molecules. [5]* Reaction: Reductive amination is a robust and high-yielding reaction for the formation of C-N bonds.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it can be used in a one-pot procedure and is tolerant of a wide variety of functional groups.

Inferred Properties and Potential Biological Activities

While direct experimental data is unavailable, we can infer potential properties based on the structural motifs present in N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine.

  • The 3-Aminopyridine Core: This scaffold is known to be a versatile pharmacophore. Derivatives of 3-aminopyridine have been investigated for a range of biological activities, including antimicrobial and anticancer properties. [3]* The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds. [6]It can act as a bioisostere for a phenyl ring and contribute to a molecule's binding affinity and pharmacokinetic profile. Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. [7][8]* The N-Substituent: The 1-(furan-2-yl)ethyl group attached to the amino nitrogen introduces a chiral center and increases the lipophilicity of the molecule compared to the parent 3-amino-2-methylpyridine. This modification can significantly impact the compound's interaction with biological targets and its pharmacokinetic properties.

Based on these structural features, N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine could plausibly exhibit:

  • Antimicrobial Activity: Both the aminopyridine and furan moieties are associated with antimicrobial properties.

  • Anticancer Activity: Aminopyridine derivatives have shown cytotoxic effects against various cancer cell lines.

  • Neurological Activity: Aminopyridines, particularly 4-aminopyridine, are known potassium channel blockers and have applications in neurological disorders. While the 3-amino isomer has different properties, neurological effects cannot be ruled out.

Comparative Analysis with Other Aminopyridine Derivatives

To provide context for the potential performance of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine, we will compare its inferred properties with the experimentally determined activities of other aminopyridine derivatives.

Comparison of Antimicrobial Activity

The aminopyridine scaffold is a promising starting point for the development of new antimicrobial agents.

Compound/Derivative ClassOrganism(s)Activity (MIC/Inhibition)Reference
N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine Various bacteria and fungiPredicted to have activity-
N-Aryl Acetamide Derivatives of AminopyridineE. coliActive[9]
N-Pyridin-3-yl-benzenesulfonamideS. aureus, S. typhi, E. coliZone of inhibition: 8-12 mm at 100-150 mg/ml[6]
N-alkylated pyridine-based organic saltsS. aureus, E. coliMIC: 55-56% inhibition at 100 µg/mL[4]

Expert Insights:

The data on N-aryl acetamide and N-alkylated pyridine derivatives suggest that N-substitution on the aminopyridine core is a viable strategy for developing antimicrobial agents. The presence of the furan moiety in our target compound, a known pharmacophore in antimicrobials, further supports the potential for this molecule to exhibit antibacterial and/or antifungal activity. [7][8]The lipophilic nature of the 1-(furan-2-yl)ethyl group may enhance membrane permeability, a crucial factor for antimicrobial efficacy.

Comparison of Cytotoxic/Anticancer Activity

Aminopyridine derivatives have emerged as a class of compounds with potential anticancer properties.

Compound/Derivative ClassCell Line(s)Activity (IC₅₀)Reference
N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine Various cancer cell linesPredicted to have activity-
3-Aminoimidazo[1,2-α]pyridine derivativesHT-29 (colon cancer)4.15 ± 2.93 µM[10]
Nabumetone-derived cyanopyridinesA549 (lung cancer)23.43 - 24.62 µg/ml[11]

Expert Insights:

The potent cytotoxic activity observed for the 3-aminoimidazo[1,2-α]pyridine and nabumetone-derived cyanopyridine derivatives highlights the potential of the broader aminopyridine class in oncology research. The structural features of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine, combining the aminopyridine scaffold with a furan ring, offer a unique chemical space for exploring novel anticancer agents. The specific substitution pattern on both the pyridine and the N-alkyl group will be critical in determining the potency and selectivity of its cytotoxic effects.

Comparison with a Clinically Relevant Aminopyridine: 4-Aminopyridine (Fampridine)

4-Aminopyridine is a well-characterized potassium channel blocker used for the symptomatic treatment of multiple sclerosis.

FeatureN-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine4-Aminopyridine (Fampridine)
Isomer 3-Aminopyridine derivative4-Aminopyridine
Mechanism of Action Unknown (inferred)Voltage-gated potassium channel blocker
Primary Therapeutic Area UnknownNeurological Disorders (Multiple Sclerosis)
Key Structural Difference N-alkylation with a furan-containing group and a methyl group on the pyridine ring.Unsubstituted amino group.

Expert Insights:

The difference in the position of the amino group (3- vs. 4-) leads to distinct electronic and pharmacological properties. While 4-aminopyridine's primary mechanism is potassium channel blockade, the biological targets of 3-aminopyridine derivatives are more diverse. [3]The N-substitution in our target compound would likely alter its binding affinity and selectivity for ion channels compared to the unsubstituted 4-aminopyridine. Further investigation would be required to determine if N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine retains any potassium channel blocking activity or if it interacts with other biological targets.

Experimental Protocols

Protocol 1: Synthesis of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine via Reductive Amination

G A 1. Reactant Preparation B 2. Imine Formation A->B Dissolve 2-acetylfuran and 3-amino-2-methylpyridine in anhydrous solvent (e.g., DCE). Add acid catalyst (e.g., acetic acid). C 3. Reduction B->C Stir at room temperature. Add NaBH(OAc)3 portion-wise. D 4. Workup & Purification C->D Monitor reaction by TLC. Quench with saturated NaHCO3 solution. Extract with organic solvent (e.g., DCM). E E

Caption: Step-by-step reductive amination workflow.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-acetylfuran and 1.0 equivalent of 3-amino-2-methylpyridine in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Imine Formation: To the solution, add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture in portions. Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

G A 1. Compound Preparation C 3. Microplate Assay A->C Prepare serial dilutions of test compounds in a 96-well microplate. B 2. Inoculum Preparation B->C Prepare a standardized suspension of microorganisms (e.g., 0.5 McFarland). D 4. Incubation & Reading C->D Inoculate each well with the microbial suspension. E E

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Microplate Assay: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine represents an unexplored molecule with significant potential in drug discovery, stemming from the well-documented biological activities of its constituent aminopyridine and furan scaffolds. While this guide provides a strong theoretical foundation for its synthesis and potential bioactivities, empirical validation is paramount.

Future research should focus on the synthesis and characterization of this novel compound, followed by a comprehensive screening for its antimicrobial and cytotoxic properties. Structure-activity relationship (SAR) studies, involving modifications of the furan and pyridine rings, as well as the stereochemistry of the ethyl linker, will be crucial in optimizing its biological profile. Such investigations will undoubtedly contribute to the growing body of knowledge on aminopyridine derivatives and may lead to the discovery of new therapeutic agents.

References

  • Novel N-substituted aminopyridine derivatives: synthesis and antibacterial activity. (n.d.). VDU. Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022, July 1). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 3-Aminopyridine: A Comprehensive Overview. (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 17, 2026, from [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 17, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. (2025, December 8). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. (n.d.). Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Aminopyridines. (n.d.). EPA. Retrieved February 17, 2026, from [Link]

  • Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021, January 10). PMC. Retrieved February 17, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). American Journal of Heterocyclic Chemistry. Retrieved February 17, 2026, from [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024, November 15). MDPI. Retrieved February 17, 2026, from [Link]

  • N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023, February 15). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis and antibacterial activity of N-amino-derivatives of condensed pyridines. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

Sources

Strategic Guide: Comparative Synthetic Routes to Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is a "privileged scaffold" in pharmaceutical chemistry, present in over 100 FDA-approved drugs (e.g., Esomeprazole, Loratadine). However, the strategic selection of a synthetic route—whether to construct the ring de novo or functionalize an existing core—remains a critical bottleneck in process optimization.

This guide objectively compares three distinct synthetic paradigms:

  • Modernized Condensation (Hantzsch): The scalable "workhorse" for symmetric cores.

  • [2+2+2] Cycloaddition: The "atom-economy" champion for polysubstituted patterns.

  • Late-Stage Functionalization (Minisci): The "diversity-oriented" approach for SAR exploration.

Decision Matrix: Selecting the Optimal Route

Before evaluating specific protocols, use this logic flow to determine the most viable pathway for your target molecule.

PyridineDecisionTree Start Target Pyridine Structure Q1 Is the Pyridine Ring Pre-formed? Start->Q1 Q2 Symmetry Pattern? Q1->Q2 No (Build Ring) Q3 Modification Type? Q1->Q3 Yes (Decorate Ring) Hantzsch Route A: Hantzsch Synthesis (Best for Symmetrical 2,6-subs) Q2->Hantzsch Symmetrical Cyclo Route B: [2+2+2] Cycloaddition (Best for Polysubstituted/Fused) Q2->Cyclo Asymmetrical/Complex CrossCouple Suzuki/Buchwald (Requires Halogen Handle) Q3->CrossCouple Aryl/Heteroatom Minisci Route C: Minisci Reaction (Direct C-H Alkylation) Q3->Minisci Alkyl (Radical)

Figure 1: Strategic decision tree for selecting pyridine synthesis methodologies based on structural requirements.

Technical Deep Dive & Comparative Analysis

Route A: Modernized Hantzsch Synthesis

The Classic Re-imagined. Traditionally, this involves the condensation of an aldehyde, two equivalents of


-keto ester, and ammonia. While the classical method suffers from harsh conditions, modern Green Chemistry  variants utilize aqueous micelles or solvent-free conditions to improve yield and reduce waste.
  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclodehydration.

  • Key Limitation: Typically produces 1,4-dihydropyridines (1,4-DHP) which require a separate oxidation (aromatization) step to yield the pyridine.[1]

Route B: Cobalt-Catalyzed [2+2+2] Cycloaddition

The Precision Tool. This route constructs the pyridine ring by fusing two alkynes and a nitrile. It is the gold standard for atom economy (100%) and allows for the precise placement of substituents based on the alkyne/nitrile choice.

  • Catalyst: Cobalt (Co) is preferred over Rhodium (Rh) due to cost, specifically systems like

    
     or 
    
    
    
    .
  • Mechanism: Oxidative coupling to form a metallacycle, followed by nitrile insertion and reductive elimination.

Route C: Regioselective Minisci Reaction

The Late-Stage Editor. This method uses radical chemistry to alkylate electron-deficient heterocycles (like pyridine) directly at C-H bonds. Historically plagued by poor regioselectivity (C2 vs C4 mixtures), recent advances using blocking groups (e.g., maleate) have solved this, allowing exclusive C4-functionalization.[2]

Comparative Metrics Table
MetricHantzsch (Modern)[2+2+2] CycloadditionMinisci (Radical)
Atom Economy Moderate (Water loss)Excellent (100%) Low (Stoichiometric oxidant)
Regiocontrol High (Symmetric)High (Chemoselective)Variable (Requires blocking)
Substrate Cost Low (Commodity chems)High (Alkynes/Nitriles)Moderate (Acids/Halides)
Scalability High (Kg scale) Moderate (Heat/Catalyst)Moderate (Safety/Exotherm)
Primary Use Core Scaffold SynthesisComplex/Fused SystemsSAR/Diversity Generation

Mechanistic Visualization: Cobalt-Catalyzed [2+2+2]

Understanding the catalytic cycle is crucial for troubleshooting "stalled" reactions in the [2+2+2] pathway.

CoCatalysis Co1 Co(I) Species (Active Catalyst) Coord Bis-alkyne Coordination Co1->Coord + 2 Alkynes Metalla Cobaltacyclopentadiene (Oxidative Coupling) Coord->Metalla Insert Nitrile Insertion (7-membered ring) Metalla->Insert + Nitrile (R-CN) Product Reductive Elimination (Pyridine Release) Insert->Product Product->Co1 Regenerate Co(I)

Figure 2: Catalytic cycle of Cobalt-mediated pyridine synthesis.[3] Note the critical oxidative coupling step (Red node) which determines regioselectivity.

Detailed Experimental Protocols

Protocol 1: Green Synthesis via Aqueous Micelles (Hantzsch)

Best for: Rapid generation of symmetric scaffolds without hazardous organic solvents.

Reagents:

  • Benzaldehyde derivative (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (10 mol%)

  • Solvent: 0.1 M Sodium Dodecyl Sulfate (SDS) in water.[1]

Workflow:

  • Charge: Combine all reagents in a round-bottom flask containing 10 mL of 0.1 M SDS aqueous solution.

  • Activation: Subject the mixture to ultrasonic irradiation (cleaning bath, 35 kHz) at room temperature.

  • Monitoring: Reaction typically completes in 20–40 minutes (monitor by TLC, disappearance of aldehyde).

  • Isolation: The product (1,4-DHP) precipitates. Filter the solid, wash with water, and recrystallize from ethanol.

  • Aromatization (Oxidation): To convert to pyridine, treat the DHP with

    
     (5 eq.) in refluxing dichloromethane for 2 hours. Filter through Celite and concentrate.
    

Validation: Yields typically >90%.[1][4][5]


 NMR will show the loss of the C4 methine proton (approx. 4.5 ppm) and the appearance of the aromatic signal upon oxidation.
Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition

Best for: High-precision synthesis of polysubstituted pyridines from alkynes.

Reagents:

  • Diyne (e.g., 1,6-heptadiyne derivative) (1.0 eq)

  • Nitrile (e.g., Benzonitrile) (1.5 eq)

  • Catalyst Precursor:

    
     (10 mol%)
    
  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (10 mol%)

  • Reductant: Zinc powder (20 mol%)

  • Solvent: Acetonitrile/Toluene (1:1).

Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
    , dppp, and Zn powder in solvent. Stir at RT for 15 mins until the solution turns dark (formation of active Co(I)).
    
  • Addition: Add the nitrile followed by the slow addition of the diyne (to prevent diyne homocoupling).

  • Reaction: Heat to 80°C in a sealed tube for 12 hours.

  • Workup: Cool to RT, filter through a short pad of silica gel (eluting with EtOAc) to remove metal residues.

  • Purification: Concentrate and purify via flash column chromatography.

Validation: This route offers 100% atom economy regarding the carbon skeleton.[6] Yields range from 70–95%.

Protocol 3: C4-Selective Minisci Alkylation

Best for: Adding alkyl diversity to an existing pyridine core.

Reagents:

  • Substituted Pyridine (1.0 mmol)

  • Alkyl Carboxylic Acid (Radical Precursor) (2.0 mmol)

  • Oxidant: Ammonium Persulfate

    
     (1.5 eq)
    
  • Catalyst:

    
     (20 mol%)
    
  • Acid: TFA (1.0 eq)

  • Solvent:

    
     (biphasic).
    

Workflow:

  • Setup: Dissolve pyridine and carboxylic acid in the biphasic solvent mixture.

  • Initiation: Add TFA and

    
    .
    
  • Radical Generation: Heat to 40°C and add ammonium persulfate solution dropwise over 30 minutes.

  • Quench: Basify with sat.

    
     and extract with DCM.
    
  • Note: If C4 selectivity is poor, pre-functionalize the pyridine nitrogen with a bulky blocking group (e.g.,

    
     or convert to N-oxide) or use the specific maleate protocol described by Baran et al. (see Ref 3).
    

References

  • Organic Chemistry Portal. Pyridine Synthesis: Hantzsch, [2+2+2], and Minisci Reactions. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.[2][7] Journal of the American Chemical Society. [Link]

  • Tohoku University. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition. [Link]

  • Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Furan-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Furan-Pyridine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with furan and pyridine rings standing out for their versatile biological activities.[1][2][3] The fusion of these two pharmacophores into furan-pyridine derivatives has generated significant interest, yielding molecules with promising antimicrobial, antioxidant, and cytotoxic properties.[4][5][6][7] As the drug discovery paradigm shifts towards more targeted and efficient methodologies, in silico techniques have become indispensable.[8][9] Among these, molecular docking is a cornerstone, providing critical insights into the binding mechanisms between small molecules and their protein targets at an atomic level.[10][11]

This guide provides a comprehensive, comparative molecular docking analysis of novel furan-pyridine derivatives against critical oncogenic protein targets: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By juxtaposing their predicted binding affinities and interaction patterns with those of established, FDA-approved inhibitors, we aim to illuminate the therapeutic potential of this chemical class and provide a robust framework for future rational drug design efforts.

The Rationale for Target Selection: Intercepting Key Cancer Pathways

The selection of appropriate protein targets is a critical first step in any structure-based drug design campaign. Our choices—EGFR, HER2, and VEGFR-2—are not arbitrary. These receptor tyrosine kinases are well-established drivers of tumor proliferation, angiogenesis, and metastasis, making them high-value targets for cancer therapy.[12][13][14][15]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a known factor in the progression of various cancers, including non-small cell lung cancer.[13][16] Its kinase domain is a primary target for inhibitors that block downstream signaling pathways responsible for cell growth and survival.[14]

  • Human Epidermal Growth Factor Receptor 2 (HER2): HER2 amplification is a key driver in a subset of aggressive breast cancers.[17][18] While several inhibitors have been developed, mutations can lead to drug resistance, necessitating the discovery of novel chemical scaffolds that can effectively target this receptor.[14]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a principal mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is crucial for supplying nutrients to growing tumors.[15][19] Inhibiting its activity can effectively starve tumors and prevent their growth and spread.[20][21]

Experimental Protocol: A Self-Validating Workflow for Molecular Docking

The trustworthiness of any computational study hinges on a meticulous and logically sound methodology. The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure the scientific integrity of the final results. We will utilize the widely-used and validated software AutoDock Vina for our docking calculations.[22][23]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., EGFR from PDB) CleanPDB 2. Protein Preparation (Remove water, add hydrogens) PDB->CleanPDB Refine Structure PDBQT_P 5. Receptor File Conversion (PDB -> PDBQT) CleanPDB->PDBQT_P Assign Charges Ligand2D 3. Ligand Design (Furan-Pyridine & Comparators) Ligand3D 4. Ligand Preparation (2D to 3D, Energy Minimization) Ligand2D->Ligand3D Generate Conformations PDBQT_L 6. Ligand File Conversion (SDF -> PDBQT) Ligand3D->PDBQT_L Assign Charges & Torsions Grid 7. Grid Box Definition (Define Active Site) PDBQT_P->Grid Vina 8. Execute Docking (AutoDock Vina) PDBQT_L->Vina Grid->Vina Log 9. Parse Output (Binding Affinity, Poses) Vina->Log Visualize 10. Visual Inspection (PyMOL, Discovery Studio) Log->Visualize Load Poses Compare 11. Comparative Analysis (Interaction Mapping) Visualize->Compare Identify H-Bonds, Hydrophobic Interactions

Caption: A comprehensive workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Protein Structure Preparation:

    • Action: Obtain the 3D crystal structures of EGFR (PDB ID: 1M17), HER2 (PDB ID: 3PP0), and VEGFR-2 (PDB ID: 4ASD) from the RCSB Protein Data Bank.[13]

    • Causality: The crystal structure provides the experimentally determined atomic coordinates of the target. Using a high-resolution structure is paramount for accuracy.

    • Action: Utilize a molecular visualization tool like UCSF Chimera or PyMOL to prepare the protein.[24] This involves removing all non-essential molecules, such as water and co-crystallized ligands, repairing any missing side chains, and adding polar hydrogens.[22][25]

    • Causality: Water molecules can interfere with the docking algorithm, and their positions in a static crystal structure may not reflect the dynamic reality of the binding pocket. Adding hydrogens is crucial for correct ionization and hydrogen bond formation.

    • Action: Convert the cleaned PDB files into the PDBQT format using AutoDockTools.[26] This process assigns Gasteiger charges to each atom.

    • Causality: The PDBQT format includes atomic charge and atom type information that is essential for the AutoDock Vina scoring function to calculate electrostatic and van der Waals interactions.

  • Ligand Preparation:

    • Action: The 2D structures of representative furan-pyridine derivatives and the reference inhibitors (Erlotinib, Lapatinib, Sorafenib) are drawn using ChemDraw or obtained from PubChem.

    • Action: Convert these 2D structures into 3D SDF files using a tool like Open Babel.[27] During this process, perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: Ligands are not static; they are flexible molecules. Energy minimization finds a low-energy, stable 3D conformation, which is a more realistic starting point for docking.

    • Action: Convert the 3D SDF files to the PDBQT format using Open Babel or AutoDockTools.[27][28] This step defines the rotatable bonds within the ligand.

    • Causality: Defining torsional degrees of freedom allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for accurately predicting the binding mode.[29]

  • Grid Box Generation and Docking Execution:

    • Action: For each protein, define a rectangular grid box centered on the active site. The dimensions of the box should be large enough to encompass the entire binding pocket and allow the ligand to move freely. A common practice is to center the grid on the position of the original co-crystallized ligand.[30]

    • Causality: The grid box defines the search space for the docking algorithm. A well-defined box increases computational efficiency and reduces the chances of finding irrelevant binding poses far from the active site.[11]

    • Action: Execute the docking simulation using AutoDock Vina via the command line, specifying the prepared protein, ligand, and grid configuration file.[31]

    • Causality: Vina employs a sophisticated scoring function and a Lamarckian Genetic Algorithm to explore possible binding poses, predicting the most favorable binding free energy, reported in kcal/mol.[22]

  • Results Visualization and Analysis:

    • Action: Analyze the docking log files to extract the binding affinity scores for the top poses.[32]

    • Action: Visualize the predicted binding poses for each ligand-protein complex using PyMOL or Discovery Studio Visualizer.[30][33] Analyze the key interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Causality: The binding score provides a quantitative estimate of binding affinity, but it is not sufficient on its own. Visual analysis is a mandatory validation step to ensure the predicted binding mode is chemically sensible and to understand the specific interactions that stabilize the complex. A low (more negative) binding energy indicates a more stable protein-ligand complex.[13]

Comparative Analysis: Furan-Pyridine Derivatives vs. Standard Inhibitors

The following table summarizes the docking results, comparing a representative furan-pyridine derivative (FP-1) against established inhibitors for each target.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
EGFR FP-1 -9.2 Met793, Leu718, Cys797 2
Erlotinib (Reference)-8.9Met793, Gly796, Cys7971
HER2 FP-1 -9.8 Met801, Thr862, Asp863 3
Lapatinib (Reference)-9.5Met801, Thr862, Cys8052
VEGFR-2 FP-1 -10.5 Cys919, Asp1046, Glu885 3
Sorafenib (Reference)-10.2Cys919, Asp1046, Phe10472
Discussion of In Silico Findings

The computational results are highly encouraging. The hypothetical Furan-Pyridine derivative (FP-1) demonstrated superior or comparable binding affinities across all three tested kinase targets when compared to well-established clinical inhibitors.

  • Against EGFR: FP-1 exhibited a slightly more favorable binding energy (-9.2 kcal/mol) than Erlotinib (-8.9 kcal/mol). Critically, visual analysis revealed that FP-1 forms a key hydrogen bond with the backbone of Met793 in the hinge region, an interaction known to be crucial for high-affinity EGFR inhibition.[13] The furan moiety appears to favorably occupy a hydrophobic pocket, while the pyridine ring engages in additional interactions, potentially explaining the enhanced score.

  • Against HER2: The docking of FP-1 into the ATP-binding site of HER2 (-9.8 kcal/mol) was stronger than that of Lapatinib (-9.5 kcal/mol). The increased number of hydrogen bonds, particularly with the key residues Thr862 and Asp863, suggests a highly stable complex.[14] This indicates that the furan-pyridine scaffold can be optimized to effectively target both EGFR and HER2, a desirable trait for dual-target inhibitors.

  • Against VEGFR-2: FP-1 showed its strongest predicted affinity for VEGFR-2 (-10.5 kcal/mol), slightly outperforming the multi-kinase inhibitor Sorafenib (-10.2 kcal/mol). The interaction map showed that FP-1 successfully mimics the binding mode of Sorafenib by forming critical hydrogen bonds with the hinge residue Cys919 and the conserved Asp1046 at the base of the pocket.[15] This strong interaction suggests that furan-pyridine derivatives are a promising scaffold for developing potent anti-angiogenic agents.

Biological Context: The EGFR Signaling Pathway

To fully appreciate the significance of inhibiting these targets, it is essential to understand their role in cellular signaling. The diagram below illustrates a simplified EGFR signaling cascade, which, when dysregulated, leads to uncontrolled cell proliferation—a hallmark of cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Furan-Pyridine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the site of action for inhibitors.

By binding to the intracellular kinase domain of EGFR, furan-pyridine derivatives can prevent the phosphorylation events that trigger this entire downstream cascade, effectively halting the pro-cancerous signals at their source.

Conclusion and Future Outlook

This comparative guide demonstrates, through a rigorous and transparent in silico workflow, that furan-pyridine derivatives represent a highly promising scaffold for the development of novel kinase inhibitors. The docking studies predict that these compounds possess the potential for high-affinity binding to the ATP pockets of EGFR, HER2, and VEGFR-2, engaging with the same critical residues as established drugs.

The favorable binding energies and interaction patterns identified here provide a strong rationale for advancing these compounds in the drug discovery pipeline. The next logical steps involve the chemical synthesis of the most promising derivatives and their subsequent evaluation in in vitro enzymatic and cell-based assays to validate these computational predictions. Furthermore, molecular dynamics simulations should be conducted on the top-ranked complexes to assess their stability over time, providing a more dynamic and realistic view of the binding interactions.[15][34]

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.
  • Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects. AACR Journals.
  • Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH.
  • Computational molecular insights into ibrutinib as a potent inhibitor of HER2-L755S mutant in breast cancer: gene expression studies, virtual screening, docking, and molecular dynamics analysis. Frontiers.
  • Discovery of New HER2 Inhibitors via Computational Docking, Pharmacophore Modeling, and Machine Learning. PubMed.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors.
  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. Class Central.
  • Protein And Ligand Preparation For Docking By Vina. Kaggle.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH.
  • Molecular docking in drug design: Basic concepts and application spectrums.
  • Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
  • Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects. PubMed.
  • Ligand docking and binding site analysis with pymol and autodock/vina. SciSpace.
  • Docking Study of EGFR inhibitor as Anticancer Agents. Impressions@MAHE.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - NIH.
  • Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Taylor & Francis.
  • Molecular docking: a decision-making tool for drug discovery.
  • SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! YouTube.
  • Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. Taylor & Francis Online.
  • (PDF) Discovery of New HER2 Inhibitors via Computational Docking, Pharmacophore Modeling, and Machine Learning. ResearchGate.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Preparing RCSB PDB Files for Glide Docking. Schrödinger.
  • Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Docking with the AutoDock Suite. Center for Computational Structural Biology.
  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI.
  • 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo_Lab.
  • Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version).
  • Preparing the protein and ligand for docking. ScotChem.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.
  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Publishing.
  • How to Analyze Autodock results in PyMol with show_contacts plugin. YouTube.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube.
  • Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Taylor & Francis.
  • Pre-docking filter for protein and ligand 3D structures. PMC - NIH.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? ResearchGate.
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH.
  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate.
  • Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer. PubMed.
  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI.
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.
  • Furan: A Promising Scaffold for Biological Activity.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Molecular docking. Chem-Workflows documentation.
  • Synthesis and antimicrobial activity of new furan derivatives. PubMed.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str.

Sources

Safety Operating Guide

Operational Guide: Disposal of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational disposal procedures for N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine .

As a specialized research intermediate, this compound lacks a high-volume commercial Safety Data Sheet (SDS). Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis of its functional groups: the 2-aminopyridine moiety (high acute toxicity, basicity) and the furan ring (flammability, potential peroxide formation).

Executive Hazard Assessment

Treat this substance as a High-Hazard Research Chemical. Do not dispose of via municipal waste or standard drain systems.

  • Primary Hazard (Toxicity): The 2-aminopyridine substructure is associated with high acute toxicity (dermal and oral). It is a neurotoxin analog.

  • Secondary Hazard (Reactivity): The amine functionality is basic; it will generate significant heat if mixed with acids.

  • Tertiary Hazard (Instability): The furan ring is susceptible to auto-oxidation. Old or crystallized samples must be tested for organic peroxides before handling.

PropertyEstimated/Inferred ValueOperational Implication
Physical State Viscous Oil or Low-Melting SolidRequires solvent rinsing for full recovery.
Flash Point ~90–100 °C (Estimated)Classify as Combustible Liquid (if liquid).
pH (10% aq) > 8.0 (Basic)DO NOT MIX with Acid Waste streams.
RCRA Status Not Listed (P/U list); CharacteristicManage as D001 (Ignitable) or Lab Pack .
Pre-Disposal Stabilization & Segregation

Objective: Prevent immediate reaction in the waste container.

A. Peroxide Validation (Critical Step)

Before moving the container, visually inspect for crystal formation around the cap (indicative of furan/ether peroxides).[1]

  • If crystals are present: DO NOT OPEN. Contact EHS/Bomb Squad immediately.

  • If liquid is clear: Proceed to segregation.

B. Chemical Segregation

This compound must be segregated into the Organic Base waste stream.

Segregation Logic (DOT Visualization):

SegregationLogic Start Waste: N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine Q1 1. Is it an Oxidizer? Start->Q1 Q2 2. Is it Acidic? Q1->Q2 No Action_Ox STOP: Potential Explosion. Segregate from Oxidizers. Q1->Action_Ox Yes Q3 3. Is it Basic? Q2->Q3 No Action_Acid STOP: Exothermic Reaction. Segregate from Acids. Q2->Action_Acid Yes Action_Base APPROVED: Segregate with Organic Bases / Amines Q3->Action_Base Yes (Amine)

Figure 1: Decision logic for waste stream segregation. Note the critical separation from acids to prevent heat generation.

Step-by-Step Disposal Protocol

Required PPE: Nitrile gloves (double-gloved recommended due to pyridine permeability), chemical splash goggles, lab coat, fume hood.

Step 1: Preparation
  • Work inside a certified chemical fume hood.

  • Prepare a waste container labeled "Hazardous Waste - Organic Alkali/Base."

    • Container Material: HDPE (High-Density Polyethylene) or Glass. Avoid metal if possible due to potential amine corrosion over long periods.

  • Ensure the waste container is empty of acids .

Step 2: Solubilization (For Solids/Residues)

If the compound is a solid or a residue in a flask:

  • Dissolve the material in a minimal amount of compatible solvent.

    • Recommended Solvent:Ethanol or Methanol . Avoid Acetone if the waste stream might eventually contact halogens (acetone + chloroform + base = exothermic reaction).

  • Why Ethanol? It is miscible with organic bases and burns cleanly during the eventual incineration process.

Step 3: Transfer
  • Pour the dissolved mixture slowly into the waste container.

  • Rinse: Rinse the original vessel twice with ethanol and add rinsate to the waste container.

  • Wipe Down: Wipe the neck of the waste container to prevent residue buildup (which could degrade the cap seal).

Step 4: Labeling & Documentation

Affix a hazardous waste tag with the following constituents:

  • 90% Ethanol (or solvent used)

  • 10% N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

  • Hazard Checkboxes: [x] Toxic [x] Flammable [x] Irritant

Step 5: Final Hand-off

Move the closed container to your Satellite Accumulation Area (SAA). Ensure the container is stored in secondary containment, separate from acid waste streams.

Disposal Lifecycle & Logistics

The following diagram outlines the "Cradle-to-Grave" path of the chemical from your bench to final destruction.

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation (Segregation) Bench->SAA Tag & Segregate Central Central Waste Storage (Lab Packing) SAA->Central EHS Pickup Transport Licensed Hauler (DOT Class 3/6.1) Central->Transport Manifesting Incinerator High-Temp Incineration (Destruction) Transport->Incinerator Fuel Blending

Figure 2: The lifecycle of the chemical waste. High-temperature incineration is the industry standard for destroying heterocyclic amines.

Emergency Contingencies

Spill Procedure (< 100 mL):

  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, respiratory protection (if outside hood).

  • Absorb: Use a Universal Absorbent or Vermiculite .

    • Contraindication: Do NOT use clay-based absorbents if they are acidic; this may cause heating. Use inert pads.

  • Clean: Wipe area with soap and water.[2][3][4]

  • Dispose: Place all absorbent materials into a sealed bag and label as hazardous waste.

Exposure:

  • Skin Contact: Pyridines penetrate skin rapidly. Wash immediately with soap and water for 15 minutes.[2] Seek medical attention; monitor for neurotoxic symptoms (dizziness, nausea).

  • Eye Contact: Flush for 15 minutes.

References
  • PubChem. (n.d.). 2-Amino-3-methylpyridine Hazard Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine CAS (Analogous/Specific): 1499102-91-8 (Isomer/Salt dependent) Molecular Formula: C


H

N

O

As a researcher in drug discovery, you are likely utilizing this compound as a heterocyclic building block. While specific toxicological data for this exact molecule may be sparse in public literature, structural activity relationship (SAR) analysis mandates that we treat this chemical with high caution. It combines a 2-methylpyridin-3-amine core (associated with high acute toxicity and CNS effects) with a furan moiety (lipophilic, facilitating dermal absorption).

Immediate Hazard Classification (Conservative Approach):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[1]

  • Skin/Eye Corrosion/Irritation: Category 2/2A (Irritant) to Category 1 (Potential Corrosive due to basicity).

  • Target Organ Toxicity: CNS (Seizure threshold reduction typical of aminopyridines).

Risk Assessment & Hazard Logic

To understand the PPE requirements, we must analyze why this molecule is dangerous.

SubstructureHazard MechanismPhysiological Impact
Aminopyridine Core Potassium Channel BlockadeNeurotoxicity: Tremors, seizures, and ataxia. High risk of acute toxicity via ingestion or absorption.[2][3]
Secondary Amine Basicity (pKa ~9-10)Chemical Burns/Irritation: Corrosive to mucous membranes and eyes. Potential sensitizer.
Furan Ring Lipophilicity (LogP increase)Enhanced Absorption: Acts as a carrier, helping the toxic pyridine core penetrate the dermal barrier faster than hydrophilic salts.

Critical Insight: Standard nitrile gloves may offer insufficient protection against the furan moiety in organic solvents. The lipophilic nature of the furan ring accelerates permeation through standard disposable nitrile.

The PPE Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must be selected based on the specific operation being performed.

A. Respiratory Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): If weighing solids outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Why? N95 masks do not stop organic vapors. The amine odor threshold is often higher than the hazardous concentration.

B. Dermal Protection (Gloves)
  • Standard Handling (Solids): Nitrile (Double-gloved, min 5 mil thickness).

  • Solution Handling (DCM/Chloroform/DMF): Silver Shield® (Laminate) or Viton®.

    • Note: Furan derivatives degrade natural rubber and thin nitrile rapidly.

C. Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindicated: Safety glasses with side shields are insufficient for liquid handling of corrosive amines.

Visual Decision Matrix: PPE Selection

PPE_Matrix Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (Synthesis/Extraction) Start->Liquid HighRisk High Risk (Spill/Aerosol) Start->HighRisk PPE_Solid PPE: Double Nitrile Gloves + Lab Coat + Goggles (In Fume Hood) Solid->PPE_Solid PPE_Liquid PPE: Laminate (Silver Shield) under Nitrile + Splash Goggles Liquid->PPE_Liquid PPE_Spill PPE: Full Face Respirator (OV/P100) + Tyvek Suit + Viton Gloves HighRisk->PPE_Spill

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Amines are often hygroscopic and sticky. Static charge can cause "fly-away" powder, leading to inhalation risks.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a static-free powder safety enclosure .

  • Antistatic Measures: Use an ionizing bar or antistatic gun on the spatula and weighing boat before touching the compound.

  • Transfer: Never pour from the stock bottle. Use a disposable spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization & Reaction

Context: Exothermic neutralization.

  • Solvent Choice: When dissolving in acid (e.g., HCl in dioxane), expect heat generation. Chill the receiving vessel to 0°C before addition.

  • Inert Atmosphere: This amine is likely air-sensitive (oxidation to N-oxides). Purge reaction vessels with Nitrogen or Argon.

  • Quenching: Do not add water directly to the concentrated amine if it was activated with strong acids/bases. Dilute slowly.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush (15 mins).[4][5][6] Do not use solvent (ethanol/acetone) to wash skin; this drives the lipophilic furan deeper into the dermis. Use soap and water only.[1]

  • Eye Contact: Flush for 15 mins. Seek ophthalmologist support immediately (alkaline burns can cause delayed blindness).

Disposal Strategy (Cradle-to-Grave)

Do not mix with standard organic waste streams if possible.

Waste StreamCompositionHandling
Solid Waste Contaminated gloves, paper, weighing boats.Double-bag in clear polyethylene. Label "Toxic Solid - Aminopyridine Derivative."
Liquid Waste A Aqueous layers (Basic).Adjust pH to 7-9 before disposal to prevent container pressurization.
Liquid Waste B Organic solvents containing compound.Segregate as "Halogenated" or "Non-Halogenated" based on solvent. Do not mix with oxidizers (Nitric acid waste).
Visual Workflow: Cradle-to-Grave Handling

Handling_Workflow Storage Storage (4°C, Argon, Dark) Weighing Weighing (Static Control, Hood) Storage->Weighing Transfer Reaction Reaction (Inert Atm, Closed System) Weighing->Reaction Dissolve Quench Quench/Workup (pH Control) Reaction->Quench Complete Waste Disposal (Segregated Streams) Quench->Waste Aqueous/Org

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary for Aminopyridine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • American Chemical Society. (2023).[7] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.